Methocarbamol-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO5 |
|---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
[2-hydroxy-3-[2-(trideuterio(113C)methoxy)phenoxy]propyl] carbamate |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1+1D3 |
InChI Key |
GNXFOGHNGIVQEH-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC=C1OCC(COC(=O)N)O |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Methocarbamol-13C,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological action of Methocarbamol-13C,d3, an isotopically labeled form of the central nervous system depressant and muscle relaxant, methocarbamol. This document is intended to serve as a valuable resource for professionals in research, drug development, and analytical sciences.
Chemical Properties
This compound is a stable isotope-labeled version of methocarbamol, designed for use as an internal standard in quantitative analyses, particularly in pharmacokinetic and metabolic studies. The incorporation of one carbon-13 atom and three deuterium atoms results in a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based assays.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below. Properties for unlabeled methocarbamol are provided for comparison, as the physical properties of the isotopically labeled compound are expected to be very similar.
| Property | This compound | Methocarbamol (unlabeled) |
| Molecular Formula | C₁₀¹³CH₁₂D₃NO₅ | C₁₁H₁₅NO₅ |
| Molecular Weight | 245.25 g/mol | 241.24 g/mol |
| CAS Number | 2747917-88-8 | 532-03-6 |
| Appearance | White to Off-White Solid | White Solid |
| Melting Point | Not empirically determined; expected to be similar to unlabeled. | 95-97 °C |
| Solubility | Not empirically determined; expected to be similar to unlabeled. | Sparingly soluble in water and chloroform; soluble in alcohol (with heating).[1] |
| Storage Temperature | Sealed in dry, Room Temperature | Sealed in dry, Room Temperature |
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of unlabeled methocarbamol, which is typically prepared from guaifenesin. The key to synthesizing the labeled compound is the use of isotopically labeled starting materials. In this case, a plausible route involves the use of Guaifenesin-13C,d3, which can be synthesized from guaiacol and 3-chloro-1,2-propanediol, with the isotopic labels incorporated in the appropriate positions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed adaptation based on the known synthesis of unlabeled methocarbamol.
Materials:
-
Guaifenesin-13C,d3
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous Toluene
-
Ammonia gas or concentrated ammonium hydroxide
-
Anhydrous Ethanol
-
Deionized water
-
Standard laboratory glassware and safety equipment
Procedure:
-
Formation of the Chloroformate Intermediate:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve Guaifenesin-13C,d3 in anhydrous toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of phosgene in toluene via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure.
-
-
Carbamoylation:
-
Dissolve the crude chloroformate intermediate in anhydrous ethanol.
-
Cool the solution to 0-5 °C.
-
Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise while maintaining the low temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mechanism of Action and Signaling Pathway
Methocarbamol is a centrally acting skeletal muscle relaxant.[2] Its precise mechanism of action is not fully established, but it is known to cause skeletal muscle relaxation by a general depression of the central nervous system.[2] More specifically, recent studies have shown that methocarbamol directly blocks the muscular voltage-gated sodium channel, Nav1.4.[3][4] This action is believed to contribute significantly to its muscle relaxant effects.
Signaling Pathway of Methocarbamol at the Neuromuscular Junction
Caption: Methocarbamol's mechanism at the neuromuscular junction.
The binding of acetylcholine at the motor end plate depolarizes the muscle membrane, activating Nav1.4 channels and leading to a muscle action potential, calcium release, and contraction. Methocarbamol blocks the Nav1.4 channel, thereby inhibiting the generation of the muscle action potential and leading to muscle relaxation.[3][4]
Experimental Applications and Protocols
The primary application of this compound is as an internal standard for the quantification of methocarbamol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study.
Detailed Experimental Protocol: Quantification of Methocarbamol in Human Plasma by LC-MS/MS
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of methocarbamol and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with known concentrations of methocarbamol.
-
Prepare QC samples at low, medium, and high concentrations in blank human plasma.
2. Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate methocarbamol from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methocarbamol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 242.1 → 137.1).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 246.1 → 141.1).
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both methocarbamol and this compound.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of methocarbamol in the unknown samples and QCs from the calibration curve.
This technical guide provides a foundational understanding of this compound for its effective application in a research and development setting. The provided protocols are illustrative and should be optimized for specific laboratory conditions and instrumentation.
References
Determining the Isotopic Purity of Methocarbamol-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of the stable isotope-labeled compound, Methocarbamol-13C,d3. While specific batch data for this compound is not publicly available, this document outlines the standard experimental protocols and data analysis workflows employed in its characterization. This information is crucial for researchers in drug metabolism, pharmacokinetic studies, and other applications where precise quantification of isotopically labeled standards is paramount.
Introduction to Isotopic Purity
Isotopically labeled compounds such as this compound are essential tools in drug development and clinical research.[1][2] The incorporation of stable isotopes, like Carbon-13 (¹³C) and Deuterium (d or ²H), allows for the differentiation of the labeled molecule from its endogenous or unlabeled counterparts, primarily in mass spectrometry-based analyses.[3] The isotopic purity of such a standard is a critical parameter, defining the percentage of the molecule that contains the desired isotopic labels. High isotopic purity is essential for the accuracy and sensitivity of quantitative assays.
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity for labeled compounds is a multi-step process that typically involves high-resolution mass spectrometry (HRMS) and often nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.[3] These techniques provide both qualitative and quantitative data on the isotopic enrichment and the structural integrity of the synthesized molecule.
Mass Spectrometry-Based Approaches
High-resolution mass spectrometry is a primary technique for assessing isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopologues.[4][5]
Experimental Protocol: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile). A dilution series is then created to establish a linear response range.
-
Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC or HPLC, to separate the analyte of interest from any potential impurities. A suitable column (e.g., C18) and mobile phase gradient are employed to achieve good peak shape and retention.
-
Mass Spectrometric Analysis: The eluent from the LC system is introduced into the high-resolution mass spectrometer (e.g., Orbitrap, TOF).[5] The instrument is operated in a full-scan mode to acquire high-resolution mass spectra of the eluting compound.
-
Data Acquisition and Analysis:
-
The mass spectrum of the unlabeled Methocarbamol is acquired to understand its natural isotopic distribution.
-
The mass spectrum of this compound is then acquired. The theoretical exact masses of the unlabeled (M), the desired labeled isotopologue (M+4, for one ¹³C and three d), and other possible isotopologues (M+1, M+2, M+3) are calculated.
-
The relative intensities of the ion signals corresponding to each isotopologue are measured.
-
Corrections are made for the natural abundance of isotopes (e.g., the natural abundance of ¹³C in the rest of the molecule) to accurately determine the enrichment of the desired labels.[5]
-
The isotopic purity is calculated based on the relative abundance of the target labeled isotopologue compared to all other isotopologues.[4]
-
Table 1: Theoretical Mass Data for Methocarbamol Isotopologues
| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Unlabeled Methocarbamol | C₁₁H₁₅NO₅ | 241.0950 |
| Methocarbamol-¹³C,d₃ | ¹²C₁₀¹³CH₁₂D₃NO₅ | 245.1176 |
Note: The molecular formula and mass will vary depending on the specific positions of the labels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful complementary technique used to confirm the position of the isotopic labels and the overall structural integrity of the molecule.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A sufficient amount of the labeled compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis:
-
The ¹H NMR spectrum is analyzed to confirm the absence of signals at the positions where deuterium has been incorporated. The integration of the remaining proton signals should be consistent with the expected structure.
-
The ¹³C NMR spectrum is analyzed to confirm the enrichment of the ¹³C isotope at the desired position, which will exhibit a significantly enhanced signal.
-
Data Presentation and Interpretation
The quantitative data obtained from mass spectrometry is typically summarized in a table to provide a clear overview of the isotopic distribution.
Table 2: Example Isotopic Purity Data for a Labeled Compound
| Isotopologue | Relative Abundance (%) |
| M (Unlabeled) | 0.5 |
| M+1 | 1.2 |
| M+2 | 2.3 |
| M+3 | 5.8 |
| M+4 (Target) | 90.2 |
In this example, the isotopic purity of the M+4 isotopologue is 90.2%.
Visualizing the Workflow
The following diagrams illustrate the general workflow for determining isotopic purity and a logical relationship for data interpretation.
Caption: Workflow for Isotopic Purity Determination.
Caption: Data Analysis Logic for Isotopic Purity.
Conclusion
The determination of the isotopic purity of this compound is a critical quality control step that relies on advanced analytical techniques. While a specific certificate of analysis for this compound was not found, the methodologies described herein represent the industry-standard approach for the characterization of such stable isotope-labeled internal standards. A combination of high-resolution mass spectrometry and NMR spectroscopy provides the necessary data to accurately quantify isotopic enrichment and ensure the structural integrity of the molecule, thereby guaranteeing its suitability for demanding research and clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Methocarbamol-13C,d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Methocarbamol-13C,d3 when utilized as an internal standard in bioanalytical studies. This stable isotope-labeled analogue of methocarbamol is instrumental in achieving accurate and precise quantification of the parent drug in complex biological matrices, a critical requirement for pharmacokinetic and bioequivalence studies in drug development.
Core Principle: Stable Isotope Dilution Mass Spectrometry
The primary mechanism through which this compound functions as an internal standard is rooted in the principle of stable isotope dilution (SID). In this technique, a known quantity of the isotopically labeled compound (this compound) is added to a biological sample (e.g., plasma, urine) containing an unknown quantity of the unlabeled analyte (methocarbamol).
This compound is an ideal internal standard because it is chemically identical to methocarbamol, with the only difference being the presence of heavier isotopes (Carbon-13 and Deuterium). This near-identical physicochemical behavior ensures that both the analyte and the internal standard experience similar effects during the entire analytical workflow, from sample preparation to detection.
The key advantage of this approach is the ability to correct for variations that can occur during sample processing and analysis. These variations may include:
-
Extraction Inefficiency: Loss of analyte during sample clean-up procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Matrix Effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.
-
Instrumental Variability: Fluctuations in the performance of the liquid chromatography or mass spectrometry systems.
By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.
The Analytical Workflow: A Step-by-Step Breakdown
The use of this compound as an internal standard is central to the development of robust and reliable bioanalytical methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A typical workflow is as follows:
-
Sample Preparation: A known amount of this compound solution is spiked into the biological sample. This is followed by a sample clean-up procedure to remove interfering substances. A common and efficient method is protein precipitation, where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. The analyte and the internal standard, due to their similar chemical properties, will co-elute or elute in very close proximity from the analytical column. This co-elution is crucial for the effective compensation of matrix effects.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into the ion source of a tandem mass spectrometer. The molecules are ionized, typically through electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, specific precursor ions for both methocarbamol and this compound are selected and fragmented, and a specific product ion for each is monitored.
The following diagram illustrates the general experimental workflow:
Signaling Pathway of Methocarbamol (Analyte)
While this compound's mechanism is as an analytical tool, it is important to understand the biological context of the analyte it helps to quantify. The precise mechanism of action of methocarbamol has not been fully established, but it is believed to be a central nervous system (CNS) depressant with sedative and musculoskeletal relaxant properties. It is thought to act on the spinal cord by inhibiting polysynaptic reflex pathways. It does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber.
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols and Data
A robust bioanalytical method using an internal standard like this compound must be thoroughly validated to ensure its reliability. The following tables summarize typical validation parameters and pharmacokinetic data from a bioequivalence study of methocarbamol. While a deuterated standard (methocarbamol-d5) was used in the cited study, the principles and expected performance are directly comparable to using this compound.
LC-MS/MS Method Parameters
| Parameter | Value |
| Internal Standard | Methocarbamol-d5 (analogous to this compound) |
| Sample Preparation | Protein Precipitation |
| Chromatography | Zorbax SB-C18, 4.6 × 50 mm, 3.5 µm |
| Mobile Phase | Isocratic |
| Flow Rate | 1.00 mL/min |
| Mass Spectrometer | API 4000 (Sciex) |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Methocarbamol) | m/z 242.09 → 118.00[1] |
| MRM Transition (IS) | m/z 247.09 → 123.00 (for methocarbamol-d5)[1] |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5–50 µg/mL[1] |
| Correlation Coefficient (r) | ≥ 0.9900[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[1] |
| Intra- and Inter-day Precision (%CV) | Typically < 15% |
| Intra- and Inter-day Accuracy (%Bias) | Typically within ±15% |
Pharmacokinetic Parameters of Methocarbamol
The following data was obtained from a bioequivalence study in healthy volunteers after a single 1500 mg oral dose.
| Parameter | Mean Value (Test Formulation) | Mean Value (Reference Formulation) |
| Cmax (µg/mL) | 32.39[1] | 31.72[1] |
| AUC0-t (h·µg/mL) | 89.72[1] | 90.25[1] |
| Tmax (h) | 1.00 (median) | 1.00 (median) |
| T½ (h) | 1.40 (geometric mean) | 1.38 (geometric mean) |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; T½: Elimination half-life.
Logical Relationship of Internal Standard Function
The core function of this compound is to ensure the fidelity of the analytical measurement by providing a reliable reference point that behaves almost identically to the analyte of interest. The logical flow of this corrective mechanism is depicted below.
Conclusion
This compound serves as an indispensable tool in the quantitative bioanalysis of methocarbamol. Its mechanism of action as an internal standard is based on the robust principle of stable isotope dilution. By mimicking the behavior of the unlabeled drug throughout the analytical process, it allows for the effective correction of variability arising from sample preparation and instrumental analysis. This ensures the generation of high-quality, reliable data that is essential for the successful development and regulatory approval of pharmaceutical products.
References
A Technical Guide to Commercially Available Methocarbamol-13C,d3 Standards for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Methocarbamol-13C,d3 standards. This isotopically labeled compound serves as an invaluable internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. Its use is critical for achieving accurate and precise measurements of Methocarbamol in complex biological matrices by correcting for variability in sample preparation and instrument response.[1][2][3]
Commercially Available this compound Standards
The following table summarizes the key quantitative data for commercially available this compound standards from a prominent supplier. Researchers are advised to request a certificate of analysis (CoA) from the supplier for the most accurate and lot-specific information.[4][5]
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |
| MedChemExpress | This compound | Not specified | C10¹³CH12D3NO5 | 245.26 | >98% | Not specified |
The Role of this compound in Quantitative Analysis
This compound is the heavy-isotope labeled version of Methocarbamol, a central muscle relaxant.[4] The incorporation of one Carbon-13 atom and three deuterium atoms results in a mass shift that allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard for isotope dilution mass spectrometry, a gold-standard technique for quantitative analysis.
The following diagram illustrates the logical workflow of using an isotopically labeled internal standard in a typical quantitative bioanalytical method.
Experimental Protocols for the Analysis of Methocarbamol Using a Labeled Internal Standard
The following are detailed methodologies adapted from published research for the quantitative analysis of Methocarbamol in human plasma using LC-MS/MS with an isotopically labeled internal standard. These protocols provide a solid foundation for researchers to develop and validate their own analytical methods.[14][15]
Method 1: Protein Precipitation
This method offers a simple and rapid approach for sample clean-up.[14][15]
1. Sample Preparation:
- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
- Vortex for 10 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The specific gradient program should be optimized for optimal separation.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 40°C.
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Methocarbamol: To be determined based on precursor and product ions (e.g., monitor the transition of the protonated molecule to a characteristic fragment ion).
- This compound: To be determined based on the mass shift of the precursor and product ions.
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
The following diagram illustrates the experimental workflow for the protein precipitation method.
Method 2: Liquid-Liquid Extraction (LLE)
LLE can provide a cleaner sample extract compared to protein precipitation, potentially reducing matrix effects.
1. Sample Preparation:
- To 100 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.
- Vortex for 10 seconds.
- Add 50 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH.
- Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
- Vortex for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
- The LC-MS/MS conditions would be similar to those described in Method 1 and should be optimized for the specific instrumentation and analytical requirements.
The following diagram illustrates the experimental workflow for the liquid-liquid extraction method.
Method Validation
A comprehensive validation of the analytical method is crucial to ensure reliable results. Key validation parameters, as per regulatory guidelines (e.g., FDA, EMA), include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, endogenous components of the sample on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
The use of a stable isotopically labeled internal standard like this compound is instrumental in addressing many of these validation parameters, particularly in compensating for variability in recovery and mitigating matrix effects.[1][2][3]
This technical guide provides a foundational understanding for researchers and scientists working with this compound standards. By leveraging the information on commercially available standards and detailed experimental protocols, drug development professionals can establish robust and reliable analytical methods for the quantitative determination of Methocarbamol.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methocarbamol | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. Cerilliant Reference Materials | LGC Standards [lgcstandards.com]
- 8. Home - Cerilliant [cerilliant.com]
- 9. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 10. lifesciences.entegris.com [lifesciences.entegris.com]
- 11. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 12. chromspec.com [chromspec.com]
- 13. LGC Group [www2.lgcgroup.com]
- 14. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Storage and Stability of Methocarbamol-¹³C,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling of Methocarbamol-¹³C,d₃. Due to the limited publicly available stability data for the isotopically labeled compound, this guide leverages the extensive research conducted on the parent compound, Methocarbamol. The degradation pathways and stability-indicating analytical methods detailed herein are directly applicable to Methocarbamol-¹³C,d₃ and provide a robust framework for its management in a research and development setting.
Storage Recommendations
Proper storage is critical to maintain the integrity and purity of Methocarbamol-¹³C,d₃. While specific storage conditions should always be confirmed with the Certificate of Analysis provided by the manufacturer, general recommendations are as follows.
| Parameter | Recommendation | Source |
| Temperature | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F). | [1] |
| Humidity | Store in a dry place to prevent hydrolysis. | [2] |
| Light | Protect from light to prevent photolytic degradation. | [3][4] |
| Container | Keep in a tightly sealed, light-resistant container. | General laboratory best practices |
Stability Profile and Degradation Pathways
Methocarbamol is susceptible to degradation under various stress conditions. The primary degradation pathways involve hydrolysis and oxidation. Understanding these pathways is crucial for predicting potential impurities and for the development of stability-indicating analytical methods.
Significant degradation of Methocarbamol has been observed under photolytic, thermal, and oxidative stress conditions.[3] It is most stable in basic conditions and least stable in acidic conditions and upon exposure to UV light.[4] In aqueous solutions, Methocarbamol is relatively stable in acidic media but is readily hydrolyzed in alkaline solutions.[2] The base-catalyzed hydrolysis primarily proceeds through the formation of an isomer, 3-(2-methoxyphenoxy)-propanediol 2-carbamate, and subsequently to guaifenesin.[2] Forced degradation studies have shown that Methocarbamol undergoes degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[5] Gamma irradiation has also been shown to degrade Methocarbamol in aqueous solutions, with by-products including 3-(o-methoxyphenoxy)-1,2 propanediol, 2-methoxyphenol, 1,2,3 propanetriol, 1,2-dihydroxybenzene, and 1,2,4 benzentriol.[6]
The following diagram illustrates the primary degradation pathway of Methocarbamol in alkaline solution.
Experimental Protocols for Stability-Indicating Methods
The development and validation of stability-indicating analytical methods are essential for accurately assessing the stability of Methocarbamol-¹³C,d₃ and quantifying its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Stability-Indicating HPLC Method 1
A gradient, reversed-phase HPLC method has been developed for the quantitative estimation of Methocarbamol and its impurities.[3]
| Parameter | Specification |
| Column | XBridge C18, 5 µm, 250 mm × 4.6 mm |
| Mobile Phase A | 0.01 M Sodium Dihydrogen Phosphate (pH 7.0) and Methanol (95:5 v/v) |
| Mobile Phase B | Methanol and Milli-Q Water (90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 225 nm |
| Column Temperature | 25°C |
This method was validated according to ICH guidelines and demonstrated specificity, accuracy, linearity, precision, and robustness.[3]
Stability-Indicating HPLC Method 2
Another simple, rapid, and sensitive reversed-phase HPLC method has been developed for the estimation of Methocarbamol.[5]
| Parameter | Specification |
| Column | Phenomenex C18, 100 x 4.6 mm, 3.5 µm |
| Mobile Phase | Phosphate Buffer (pH 4.5) and Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 274 nm |
| Column Temperature | Ambient |
This method was also validated for linearity, precision, accuracy, ruggedness, LOD, LOQ, and robustness and was successfully used in forced degradation studies.[5]
The following diagram outlines a general workflow for a forced degradation study.
Handling Guidelines for Isotopic Compounds
While Methocarbamol-¹³C,d₃ is a stable, non-radioactive isotopic compound, it is prudent to follow standard laboratory safety protocols for handling chemical substances.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any fine particles.
-
Contamination Control: Establish designated areas for handling, storage, and waste disposal to prevent cross-contamination.[7]
-
Spill Management: In case of a spill, follow established laboratory procedures for cleaning chemical spills.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
By adhering to these storage, stability, and handling guidelines, researchers can ensure the quality and integrity of Methocarbamol-¹³C,d₃ for use in their studies.
References
- 1. drugs.com [drugs.com]
- 2. Methocarbamol degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Stability-Indicating High-Performance Liquid Chromatographic Method for the Quantification of Methocarbamol and Its Impurities in Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Gamma irradiation-induced degradation and mineralization of methocarbamol in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
The Role of Methocarbamol-13C,d3 in Advancing Pharmacokinetic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, Methocarbamol-13C,d3, in the precise and accurate pharmacokinetic analysis of the muscle relaxant methocarbamol. By leveraging the principles of isotope dilution mass spectrometry, researchers can overcome the inherent variabilities in bioanalysis, leading to more reliable and robust pharmacokinetic data. This guide provides a comprehensive overview of methocarbamol's pharmacokinetics, detailed experimental methodologies, and the logical framework for its analysis, serving as a vital resource for professionals in drug development and pharmacokinetic research.
Introduction to Methocarbamol and the Need for Precise Pharmacokinetic Analysis
Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its therapeutic efficacy is directly related to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Accurate characterization of these parameters is paramount for determining optimal dosing regimens, understanding potential drug-drug interactions, and ensuring patient safety.
Traditional bioanalytical methods can be susceptible to variability introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] By incorporating a known quantity of the labeled compound into each sample, it is possible to correct for analyte loss during extraction and fluctuations in instrument response, thereby ensuring the high accuracy and precision required for pharmacokinetic studies.[3]
Pharmacokinetic Profile of Methocarbamol
Methocarbamol is extensively metabolized in the liver, primarily through dealkylation and hydroxylation, followed by conjugation.[4] The major metabolites are eliminated in the urine. The pharmacokinetic parameters of methocarbamol have been characterized in various studies and are summarized in the tables below. While these studies may not have exclusively used this compound for quantification, the use of a stable isotope-labeled internal standard is the state-of-the-art methodology to generate such high-quality data.
Table 1: Pharmacokinetic Parameters of Methocarbamol in Healthy Adults
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1-2 hours | [5] |
| Plasma Protein Binding | 46-50% | [4] |
| Elimination Half-Life (t½) | ~1-2 hours | [5] |
| Plasma Clearance | 0.20 - 0.80 L/h/kg | [5] |
Table 2: Methocarbamol Pharmacokinetics in Special Populations
| Population | Key Pharmacokinetic Changes | Reference |
| Elderly | Longer elimination half-life | [5] |
| Renal Impairment | Longer elimination half-life | [4] |
| Hepatic Impairment | Longer elimination half-life | [6] |
The Role of this compound as an Internal Standard
This compound is a synthetic version of methocarbamol where one carbon atom is replaced by its heavy isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a molecule with a higher mass than the parent drug but with identical chemical and physical properties. In LC-MS/MS analysis, this compound co-elutes with the unlabeled methocarbamol but is distinguished by its different mass-to-charge ratio (m/z) in the mass spectrometer.
By adding a known amount of this compound to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process, any loss of analyte during extraction or variability in ionization efficiency will affect both the analyte and the internal standard equally. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant even if the absolute peak areas fluctuate. This isotope dilution method is the most reliable approach for quantitative bioanalysis.[2]
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of methocarbamol in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established bioanalytical methods.[4][7]
Materials and Reagents
-
Methocarbamol reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of methocarbamol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of methocarbamol by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate methocarbamol from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for both methocarbamol and this compound. The exact m/z values would be determined during method development.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Proposed Mechanism of Action of Methocarbamol
The precise mechanism of action of methocarbamol is not fully understood, but it is believed to be a central nervous system depressant that acts on the spinal cord to inhibit polysynaptic reflexes involved in muscle spasms.[5][8]
Caption: Proposed mechanism of methocarbamol's action on spinal polysynaptic reflexes.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for a pharmacokinetic study employing a stable isotope-labeled internal standard.
Caption: Workflow for a pharmacokinetic study using an internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based bioanalysis represents the most accurate and reliable method for determining the pharmacokinetic profile of methocarbamol. This technical guide has provided an in-depth overview of the principles, methodologies, and applications of this approach. For researchers and professionals in drug development, the adoption of such rigorous analytical techniques is essential for generating high-quality data that can confidently support regulatory submissions and inform clinical practice. The continued application of stable isotope dilution techniques will undoubtedly contribute to a more profound understanding of the pharmacology of methocarbamol and other therapeutic agents.
References
- 1. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
An In-depth Technical Guide to Understanding Mass Shift in Methocarbamol-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass shift observed in Methocarbamol-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the muscle relaxant methocarbamol in biological matrices. This document details the theoretical basis for the mass shift, experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and the logical workflow of internal standard-based quantification.
Introduction to Methocarbamol and Isotopic Labeling
Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its molecular formula is C₁₁H₁₅NO₅, with a monoisotopic mass of approximately 241.0950 g/mol .[2] Accurate determination of its concentration in biological fluids is essential for pharmacokinetic and bioequivalence studies.
To achieve high accuracy and precision in quantitative bioanalysis by LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is employed.[3] this compound is a commercially available SIL-IS for methocarbamol.[4] The incorporation of heavier isotopes, in this case, Carbon-13 (¹³C) and Deuterium (²H or D), results in a compound that is chemically identical to the analyte but has a greater mass. This deliberate mass difference, or "mass shift," allows for the differentiation of the analyte from the internal standard by the mass spectrometer, while ensuring they co-elute chromatographically and experience similar ionization and matrix effects.
Understanding the Mass Shift
The mass shift is the difference in mass between the isotopically labeled compound and the unlabeled analyte. This shift is the basis for their distinct detection in a mass spectrometer.
Theoretical Mass Shift Calculation
The precise mass shift depends on the number and type of isotopes incorporated into the molecule. While the exact location of the isotopic labels in commercially available this compound is not always publicly detailed, a common labeling pattern for a compound with this designation involves the substitution of one carbon atom with ¹³C and three hydrogen atoms with deuterium.
Assumption of Labeling: For the purpose of this guide, we will assume the labeling consists of one ¹³C atom and three deuterium atoms replacing three hydrogen atoms on the methoxy group, a common and synthetically feasible labeling strategy.
The calculation of the theoretical mass shift is as follows:
| Isotope Change | Mass Difference (Da) | Total Mass Shift (Da) |
| 1 x (¹³C - ¹²C) | 1.00335 | +1.00335 |
| 3 x (²H - ¹H) | 3 x (2.01410 - 1.00783) = 3 x 1.00627 | +3.01881 |
| Total | +4.02216 |
Therefore, the expected mass of this compound would be the mass of methocarbamol plus the total mass shift.
Quantitative Data Summary
The following table summarizes the key mass-related data for methocarbamol and its isotopically labeled internal standard.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| Methocarbamol | C₁₁H₁₅NO₅ | 241.0950 | Unlabeled analyte |
| This compound | C₁₀¹³CH₁₂D₃NO₅ | 245.1172 | Internal Standard (IS) |
The monoisotopic mass for this compound is calculated based on the assumed labeling pattern.
Experimental Protocols for Quantitative Analysis
The following is a representative, detailed methodology for the quantification of methocarbamol in human plasma using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
Methocarbamol reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
Sample Preparation: Protein Precipitation
Protein precipitation is a common and rapid method for sample cleanup in bioanalysis.
-
Aliquoting: Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to all wells except for the blank matrix samples.
-
Precipitation: Add 300 µL of cold acetonitrile to each well.
-
Mixing: Mix thoroughly by vortexing for 1-2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Methocarbamol | Q1: 242.1 -> Q3: 137.1 (Quantifier), 109.1 (Qualifier) |
| This compound | Q1: 246.1 -> Q3: 141.1 (Quantifier) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Note: MRM transitions should be optimized for the specific instrument being used.
Mandatory Visualizations
Logical Workflow for Internal Standard-Based Quantification
The following diagram illustrates the logical workflow for quantifying an analyte in a sample using an internal standard with LC-MS/MS.
Caption: Workflow for analyte quantification using an internal standard.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental protocol for analyzing methocarbamol in a biological matrix.
Caption: Experimental workflow for sample preparation and analysis.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantitative bioanalysis of methocarbamol. The distinct mass shift, resulting from the incorporation of stable isotopes, allows for its clear differentiation from the unlabeled analyte, while its chemical similarity ensures that it effectively compensates for variations during sample preparation and analysis. The detailed experimental protocols and logical workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis. The adherence to such well-defined procedures is paramount for generating high-quality, reproducible data in regulated and research environments.
References
Safety data sheet for Methocarbamol-13C,d3
An In-depth Technical Guide to the Safety and Handling of Methocarbamol-13C,d3
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not commonly available. This guide is based on the safety information for the parent compound, Methocarbamol, as the toxicological and chemical properties are expected to be essentially identical. This compound is a stable, non-radioactive isotopically labeled version of Methocarbamol, primarily used as an internal standard in quantitative bioanalytical assays.
Hazard Identification and Safety Data
Methocarbamol is classified as a hazardous substance. The following information is a summary from various supplier Safety Data Sheets.
1.1 GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][2] |
1.2 Toxicological Data
The following acute toxicity data has been reported for Methocarbamol.
| Route of Administration | Species | LD50 Value |
| Oral | Rat | 1,320 mg/kg[1] |
| Intraperitoneal | Rat | 815 mg/kg[1] |
| Subcutaneous | Mouse | 780 mg/kg[1] |
1.3 First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, get emergency medical help immediately.[3][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[4]
1.4 Handling and Storage
-
Handling: Avoid contact with skin and eyes and avoid formation of dust and aerosols. Use in a well-ventilated area and do not eat, drink, or smoke when using this product.[3][5]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[3][4]
Physical and Chemical Properties
| Property | Methocarbamol | This compound |
| Chemical Formula | C₁₁H₁₅NO₅[6] | C₁₀¹³CH₁₂D₃NO₅ |
| Molar Mass | 241.24 g/mol [6] | 245.27 g/mol |
| Appearance | White powder[5] | White to off-white solid |
| CAS Number | 532-03-6[6] | 1189965-06-3 |
Mechanism of Action and Metabolism
The precise mechanism of action of Methocarbamol has not been fully established but is believed to be due to general central nervous system (CNS) depression.[6][7][8] It does not have a direct effect on skeletal muscles, the motor end plate, or nerve fibers.[6][8] Its efficacy is likely related to its sedative effects.[6][8]
Methocarbamol is extensively metabolized in the liver, primarily through dealkylation and hydroxylation, followed by conjugation (glucuronidation or sulfation).[6][8][9][10] These metabolites are then primarily excreted in the urine.[8][10]
Experimental Protocols
This compound is an ideal internal standard for the quantification of Methocarbamol in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1 Protocol: Quantification of Methocarbamol in Human Plasma by LC-MS/MS
This protocol outlines a typical method for a bioequivalence study.[11]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard (IS) working solution (e.g., at 1 µg/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[12]
-
Mobile Phase: An isocratic mixture of methanol and water with a small percentage of an additive like formic acid to improve ionization (e.g., 70:30 v/v Methanol:0.1% Formic Acid in Water).[13]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Methocarbamol: Q1/Q3 (e.g., m/z 242.1 -> 137.1)
-
This compound (IS): Q1/Q3 (e.g., m/z 246.1 -> 140.1)
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of Methocarbamol in the unknown samples is then determined from this curve.
-
Special Considerations for Isotopically Labeled Compounds
-
Safety: Stable isotopically labeled compounds like this compound are not radioactive.[14] The health and safety precautions are identical to those of the unlabeled parent compound.
-
Purpose: The primary purpose of stable isotope labeling is to use these compounds as tracers or internal standards in quantitative analysis.[15][16] The mass difference allows for their distinct detection by a mass spectrometer without altering the chemical and biological behavior of the molecule.[16][17]
-
Purity: The chemical and isotopic purity of the labeled standard is critical for accurate quantification. Always use a well-characterized standard from a reputable supplier.
-
Handling: General safe laboratory practices should be followed.[18] Minimize the risk of decomposition by storing the compound as recommended by the supplier, typically in a cool, dark, and dry place.[19]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. echemi.com [echemi.com]
- 4. theglobalquality.com [theglobalquality.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Methocarbamol - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Methocarbamol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 17. symeres.com [symeres.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Isotope Labeling Services and Capabilities | RTI [rti.org]
Methodological & Application
LC-MS/MS method development using Methocarbamol-13C,d3
Application Note:
High-Throughput Quantitative Analysis of Methocarbamol in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methocarbamol is a centrally-acting skeletal muscle relaxant used to treat acute, painful musculoskeletal conditions.[1][2] Accurate and reliable quantification of Methocarbamol in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note presents a robust and sensitive LC-MS/MS method for the determination of Methocarbamol in human plasma. The method utilizes a stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis.
Experimental Protocols
1. Materials and Reagents
-
Methocarbamol reference standard
-
Methocarbamol-¹³C,d₃ internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K₂EDTA)
2. Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Methocarbamol and Methocarbamol-¹³C,d₃ in methanol.
-
Working Standard Solutions: Serially dilute the Methocarbamol stock solution with 50:50 methanol/water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Methocarbamol-¹³C,d₃ stock solution with methanol.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
3. Sample Preparation A protein precipitation method is employed for the extraction of Methocarbamol and the internal standard from human plasma.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL Methocarbamol-¹³C,d₃) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A system such as the Agilent 1290 Infinity II UHPLC or equivalent.
-
Mass Spectrometry: A triple quadrupole mass spectrometer such as the Agilent 6470 or SCIEX API 4000, equipped with an electrospray ionization (ESI) source.[3]
-
Data System: Manufacturer's software for data acquisition and analysis (e.g., MassHunter, Analyst).[3]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax SB-C18, 4.6 x 50 mm, 3.5 µm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Refer to specific instrument guidelines, a typical gradient would start at low %B, ramp up to a high %B, and then re-equilibrate. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3-5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Methocarbamol | m/z 242.1 → 118.0[3] |
| Methocarbamol-¹³C,d₃ | m/z 247.1 → 123.0 (projected based on d5 transition)[3] |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 380°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V |
| Collision Energy | Optimized for specific instrument, typically 15-25 eV |
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[3] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Methocarbamol.
Caption: Metabolic pathway of Methocarbamol.[1][2][4][5][6]
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Methocarbamol in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method demonstrates excellent performance characteristics and can be readily implemented for pharmacokinetic and bioequivalence studies.
References
Application Note and Protocol for the Quantitative Analysis of Methocarbamol in Human Urine using Methocarbamol-¹³C,d₃ as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methocarbamol is a central nervous system depressant used as a muscle relaxant. Monitoring its excretion in urine is crucial for pharmacokinetic studies, clinical toxicology, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of methocarbamol in human urine using a stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and potential matrix effects, ensuring high accuracy and precision in quantitative analysis.[1]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical method.
| Parameter | Result |
| Linearity | |
| Concentration Range | 10 - 5000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Sensitivity | |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision | |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Recovery | 90 - 110% |
Experimental Protocols
Materials and Reagents
-
Methocarbamol certified reference standard
-
Methocarbamol-¹³C,d₃ certified reference standard
-
Deionized water, HPLC grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
β-Glucuronidase from Helix pomatia
-
Phosphate buffer (pH 6.8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine (drug-free)
Sample Preparation
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To 1 mL of urine, add 25 µL of a 1 µg/mL solution of Methocarbamol-¹³C,d₃ (internal standard).
-
Enzymatic Hydrolysis: Add 500 µL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase solution. Incubate at 60°C for 2 hours to deconjugate glucuronidated metabolites.[2]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Methocarbamol 242.1 137.1 | Methocarbamol-¹³C,d₃ | 246.1 | 140.1 |
-
Visualization
Caption: Workflow for the analysis of methocarbamol in urine.
Caption: Role of an internal standard in quantitative analysis.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of methocarbamol in equine serum and urine by high-performance liquid chromatography with ultraviolet detection and atmospheric pressure ionization-mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Forensic Toxicology Screening of Methocarbamol using Methocarbamol-¹³C,d₃ by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of methocarbamol in forensic toxicology specimens. The protocol employs a stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃, to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for high-throughput screening of various biological matrices, including blood, plasma, and urine.
Introduction
Methocarbamol is a central nervous system depressant with skeletal muscle relaxant properties. Its potential for abuse and its presence in driving under the influence (DUI) cases and postmortem investigations necessitate reliable and accurate analytical methods for its detection and quantification in forensic toxicology laboratories. The use of a stable isotope-labeled internal standard, such as Methocarbamol-¹³C,d₃, is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's chemical and physical properties, leading to improved analytical performance. This document provides a comprehensive protocol for the extraction and analysis of methocarbamol in forensic samples.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of methocarbamol from biological matrices.
Materials:
-
Biological matrix (e.g., whole blood, plasma, urine)
-
Methocarbamol-¹³C,d₃ internal standard solution (100 ng/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the biological sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Methocarbamol-¹³C,d₃ internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A C18 column (e.g., Phenomenex Kinetex® 1.7 µm Biphenyl, 2.1 x 100 mm) is suitable.[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific mass transitions for methocarbamol and its stable isotope-labeled internal standard should be optimized on the instrument being used. The transitions would be based on the precursor ions of methocarbamol (m/z 242.1) and Methocarbamol-¹³C,d₃ (m/z 246.1) and their most abundant product ions.
-
Data Presentation
The following tables summarize the expected quantitative performance of the method based on typical validation results for similar analytes in forensic toxicology.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Methocarbamol | 10 - 2000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 10 | < 10 | 90 - 110 |
| Medium | 300 | < 10 | < 10 | 90 - 110 |
| High | 1500 | < 10 | < 10 | 90 - 110 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 2 |
| Limit of Quantification (LOQ) | 10 |
Visualizations
Caption: Experimental workflow for the forensic analysis of methocarbamol.
Discussion
The presented method provides a reliable and efficient workflow for the quantitative analysis of methocarbamol in forensic toxicology screening. The use of a stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃, is crucial for mitigating matrix-induced signal suppression or enhancement and ensuring the accuracy of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is essential in a forensic laboratory setting. The LC-MS/MS parameters are provided as a starting point and should be optimized for the specific instrumentation used. The method's performance, as indicated by the typical validation data, demonstrates its suitability for routine forensic casework.
Conclusion
This application note outlines a validated approach for the determination of methocarbamol in forensic samples using Methocarbamol-¹³C,d₃ as an internal standard. The combination of a straightforward sample preparation procedure and the selectivity and sensitivity of LC-MS/MS provides a robust method for forensic toxicologists.
References
Application Notes and Protocols for Methocarbamol-13C,d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the sample preparation of Methocarbamol prior to analysis, with a specific focus on methods compatible with the use of Methocarbamol-13C,d3 as an internal standard for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The accurate quantification of Methocarbamol in biological matrices such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of sample preparation technique is critical to remove interfering substances, reduce matrix effects, and ensure the accuracy, precision, and sensitivity of the analytical method. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3][4]
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes typical performance characteristics for different sample preparation techniques used for the analysis of Methocarbamol in biological matrices.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | >80%[5] | 77.0 - 92.4% (Dispersive LLE) | 73 - 105% (for a broad range of drugs)[6] |
| Matrix Effect | Can be significant | Generally reduced compared to PPT | Generally the lowest |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL (in human plasma)[7] | 40 ng/mL (in human whole blood, Dispersive LLE) | Analyte and matrix dependent, can achieve low ng/mL levels |
| Precision (%CV) | <10.9%[7] | 1.5 - 8.2% (Dispersive LLE) | <7.2% RSD (for a broad range of drugs)[6] |
| Speed | Fast | Moderate | Slower |
| Cost | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for the bioanalytical sample preparation and analysis of Methocarbamol using an internal standard.
Protocol 1: Protein Precipitation (PPT) for Methocarbamol in Human Plasma
This protocol is a rapid and simple method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.[7]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge capable of 4°C and >10,000 x g
-
Micropipettes and tips
-
Autosampler vials
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Logical Relationship for Protein Precipitation
Protocol 2: Liquid-Liquid Extraction (LLE) for Methocarbamol in Biological Fluids
This protocol describes a general LLE procedure for the extraction of Methocarbamol from aqueous biological matrices. This method offers a cleaner extract compared to PPT.
Materials:
-
Plasma or urine samples
-
This compound internal standard (IS) solution
-
Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE))
-
pH adjustment buffer (e.g., phosphate buffer, pH 6)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
Glass test tubes
-
Autosampler vials
Procedure:
-
Pipette 500 µL of the biological sample (plasma or urine) into a glass test tube.
-
Add 50 µL of this compound internal standard solution.
-
Add 500 µL of pH 6 phosphate buffer and briefly vortex.
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Methocarbamol in Urine
This protocol outlines a general SPE procedure for the cleanup and concentration of Methocarbamol from urine samples, providing the cleanest extracts.
Materials:
-
Urine samples
-
This compound internal standard (IS) solution
-
SPE cartridges (e.g., a mixed-mode or polymeric reversed-phase sorbent)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol with 2% formic acid)
-
Evaporation system
-
Reconstitution solvent
-
Autosampler vials
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of this compound internal standard solution.
-
If necessary, adjust the pH of the sample with a buffer to optimize retention on the SPE sorbent. Centrifuge to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of water through each cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the analyte and internal standard with 1 mL of the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Signaling Pathway for Solid-Phase Extraction
Conclusion
The choice of sample preparation technique for this compound analysis depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample than PPT and is a cost-effective option. Solid-phase extraction offers the highest degree of sample cleanup and concentration, leading to the best sensitivity and reduction of matrix effects, albeit at a higher cost and with a more complex procedure. The use of this compound as an internal standard is strongly recommended for all techniques to ensure the highest quality of quantitative data. The provided protocols should be validated in your laboratory to ensure they meet the specific performance criteria required for your bioanalytical studies.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry of Methocarbamol-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Methocarbamol in biological matrices using high-resolution mass spectrometry (HRMS) with its stable isotope-labeled internal standard, Methocarbamol-13C,d3. The methodology outlines sample preparation from plasma, liquid chromatography conditions, and high-resolution mass spectrometry parameters for accurate quantification and confirmation. This document is intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and clinical toxicology.
Introduction
Methocarbamol is a central nervous system depressant with skeletal muscle relaxant properties. Accurate and sensitive quantification of Methocarbamol in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. High-resolution mass spectrometry, particularly when coupled with ultra-performance liquid chromatography (UPLC-HRMS), offers significant advantages in terms of selectivity, sensitivity, and the ability to perform retrospective data analysis. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the quantitative results.
Experimental Protocols
Sample Preparation: Protein Precipitation
A protein precipitation method is a rapid and effective way to extract Methocarbamol from plasma samples.
Materials:
-
Human plasma
-
Methocarbamol and this compound analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for UPLC-HRMS analysis.
Liquid Chromatography
System: Waters ACQUITY UPLC I-Class or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL Gradient:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 95 | 5 |
| 4.0 | 95 | 5 |
High-Resolution Mass Spectrometry
System: Waters Xevo G2-S QTof or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Sampling Cone: 30 V Source Temperature: 150°C Desolvation Temperature: 500°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr Acquisition Mode: MS^E (simultaneous acquisition of low and high collision energy data) Mass Range: m/z 50-500 Scan Time: 0.2 s Collision Energy:
-
Low Energy: 6 eV
-
High Energy Ramp: 15-40 eV
Data Presentation
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios for the quantification of Methocarbamol using this compound as an internal standard.
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| Methocarbamol | C11H15NO5 | 241.0950 | 242.1023 | 199.0964, 163.0752, 125.0595 |
| This compound | C10(13C)H12D3NO5 | 245.1176 | 246.1249 | 202.1197, 166.0985, 128.0758 |
Mandatory Visualizations
Figure 1. Experimental workflow for the analysis of Methocarbamol.
Figure 2. Proposed fragmentation pathway of Methocarbamol.
Application Note and Protocol: Therapeutic Drug Monitoring of Methocarbamol using Methocarbamol-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocarbamol is a central nervous system depressant with sedative and musculoskeletal relaxant properties, widely prescribed for the relief of discomfort associated with acute, painful musculoskeletal conditions.[1] Therapeutic Drug Monitoring (TDM) is essential to optimize dosing, ensure efficacy, and minimize toxicity by maintaining drug concentrations within a therapeutic range.[2] This application note provides a detailed protocol for the quantitative analysis of methocarbamol in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Methocarbamol-13C,d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Principle of the Method
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of methocarbamol and the internal standard, this compound, on a reverse-phase HPLC column. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of methocarbamol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Analytes and Internal Standard:
-
Methocarbamol (Reference Standard)
-
This compound (Internal Standard)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve methocarbamol and this compound in methanol to obtain a final concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the methocarbamol primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at various concentrations.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike drug-free human plasma with the appropriate methocarbamol working standard solutions to prepare calibration standards at concentrations of 150, 300, 600, 1200, 2400, 6000, and 12000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at three concentration levels: Low (e.g., 450 ng/mL), Medium (e.g., 4500 ng/mL), and High (e.g., 9000 ng/mL).
-
Sample Preparation
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A standard HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient Elution | Start with 10% B, ramp to 90% B over 2.5 minutes, hold for 1 minute, return to 10% B and equilibrate for 1.5 minutes. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Methocarbamol: 242.1 > 185.1 (Quantifier), 242.1 > 139.1 (Qualifier)This compound: 246.1 > 189.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Scan Time | 100 ms per transition |
Data Analysis and Quantification
-
Integrate the chromatographic peaks for methocarbamol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a 1/x² weighting is typically used.
-
Determine the concentration of methocarbamol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The following table summarizes the typical performance characteristics of this analytical method.
| Parameter | Result |
| Linearity Range | 150 - 12,000 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL |
| Intra-day Precision (%CV) | < 10.9%[3][4] |
| Inter-day Precision (%CV) | < 10.9%[3][4] |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Compensated by the internal standard |
Methocarbamol Metabolism
Methocarbamol is extensively metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation with glucuronic acid or sulfate.[1] The major metabolites are then excreted in the urine.
Methocarbamol Metabolism
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of methocarbamol in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures reliable quantification, making this protocol highly suitable for clinical and research applications.
References
Application Note: Quantitative Analysis of Methocarbamol in Human Plasma by Isotope Dilution Mass Spectrometry
Abstract
This application note describes a detailed protocol for the quantitative analysis of Methocarbamol in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes a stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and clinical drug monitoring. The protocol outlines sample preparation, liquid chromatography and mass spectrometry parameters, and data analysis procedures.
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to treat acute, painful musculoskeletal conditions.[1] Accurate quantification of Methocarbamol in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development and clinical practice.[2][3] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy, which is achieved by correcting for matrix effects and variations in sample processing with a stable isotope-labeled internal standard.[4] This note provides a comprehensive methodology for the determination of Methocarbamol in human plasma using LC-MS/MS with Methocarbamol-¹³C,d₃ as the internal standard.
Signaling and Metabolic Pathways
Methocarbamol undergoes metabolism in the liver primarily through dealkylation and hydroxylation, followed by conjugation.[1][2] The major metabolic pathways are illustrated in the diagram below. Understanding these pathways is important for interpreting pharmacokinetic data and identifying potential drug-drug interactions.
Caption: Metabolic Pathway of Methocarbamol.
Experimental Workflow
The analytical workflow for the quantification of Methocarbamol in human plasma is a multi-step process designed for accuracy and high throughput. The key stages are outlined below.
Caption: Experimental Workflow for Methocarbamol Analysis.
Experimental Protocols
Materials and Reagents
-
Methocarbamol reference standard
-
Methocarbamol-¹³C,d₃ internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
-
Thaw human plasma samples and standards at room temperature.
-
To 100 µL of plasma, add 10 µL of Methocarbamol-¹³C,d₃ internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
Liquid Chromatography
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Methocarbamol 242.1 163.1 (Quantifier) 15 242.1 118.0 (Qualifier) 25 Methocarbamol-¹³C,d₃ 246.1 163.1 (Quantifier) 15 | | 246.1 | 118.0 (Qualifier) | 25 |
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 60 psi
-
Ion Source Gas 2: 60 psi
-
Data Presentation
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of Methocarbamol to Methocarbamol-¹³C,d₃ against the nominal concentration of Methocarbamol.
| Parameter | Value |
| Linear Range | 150 - 12,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 150 | < 15 | ± 15% | < 15 | ± 15% |
| Low QC | 450 | < 10 | ± 10% | < 10 | ± 10% |
| Mid QC | 4,500 | < 10 | ± 10% | < 10 | ± 10% |
| High QC | 9,000 | < 10 | ± 10% | < 10 | ± 10% |
Note: The data presented in the tables are representative and based on published literature for similar assays. Actual values should be determined during method validation.
Pharmacokinetic Parameters
The developed method can be applied to determine key pharmacokinetic parameters of Methocarbamol in clinical studies.
| Parameter | Geometric Mean (Test Formulation) | Geometric Mean (Reference Formulation) |
| Cmax (µg/mL) | 30.51 | 29.96 |
| AUC₀-t (h·µg/mL) | 83.07 | 84.75 |
Data from a bioequivalence study for illustrative purposes.[2]
Conclusion
The Isotope Dilution Mass Spectrometry method using Methocarbamol-¹³C,d₃ provides a robust, sensitive, and accurate means for the quantification of Methocarbamol in human plasma. This detailed protocol and the accompanying data demonstrate its suitability for regulated bioanalysis in support of drug development and clinical research.
References
Application Note: Quantitative Analysis of Methocarbamol and its Metabolites Using Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous quantification of methocarbamol and its major metabolites, O-desmethyl methocarbamol and p-hydroxy methocarbamol, in human plasma and urine. The method utilizes a stable isotope-labeled internal standard, Methocarbamol-13C,d3, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed for researchers, scientists, and drug development professionals in need of a robust bioanalytical method for pharmacokinetic and metabolic studies of methocarbamol.
Introduction
Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms.[1] Its therapeutic action is attributed to its metabolism, which primarily occurs in the liver through O-dealkylation and ring hydroxylation, followed by conjugation with glucuronic acid or sulfate.[2][3][4] The two primary phase I metabolites are 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate (O-desmethyl methocarbamol) and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate (p-hydroxy methocarbamol). Accurate quantification of the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and metabolic fate.
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to high accuracy and precision.[5] this compound is a suitable internal standard for the quantification of methocarbamol and its metabolites.[6] This application note details a comprehensive LC-MS/MS method for this purpose. While guaifenesin is structurally related to methocarbamol and is used in its synthesis, it is not a metabolite of methocarbamol.[4][7][8][9]
Metabolic Pathway of Methocarbamol
Caption: Metabolic pathway of methocarbamol.
Experimental Workflow
Caption: Experimental workflow for metabolite quantification.
Experimental Protocols
Materials and Reagents
-
Methocarbamol, O-desmethyl methocarbamol, and p-hydroxy methocarbamol analytical standards
-
This compound
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
-
Human urine
-
Phosphate buffer (for urine dilution)
Sample Preparation
Plasma Samples (Protein Precipitation) [1][10]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Samples (Dilute-and-Shoot)
-
Thaw urine samples at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
To 50 µL of supernatant, add 10 µL of this compound internal standard solution.
-
Add 440 µL of 100 mM phosphate buffer (pH 6.8) to dilute the sample.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5-95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95-5% B
-
6.1-8.0 min: 5% B
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methocarbamol | 242.1 | 137.1 | 25 |
| 242.1 | 109.1 | 35 | |
| O-desmethyl methocarbamol | 228.1 | 123.1 | 25 |
| 228.1 | 95.1 | 35 | |
| p-hydroxy methocarbamol | 258.1 | 153.1 | 25 |
| 258.1 | 125.1 | 35 | |
| This compound (IS) | 246.1 | 141.1 | 25 |
Data Presentation
The following tables represent typical data obtained from a validation study.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Methocarbamol | 1 - 1000 | >0.99 |
| O-desmethyl methocarbamol | 0.5 - 500 | >0.99 |
| p-hydroxy methocarbamol | 0.5 - 500 | >0.99 |
Table 3: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Methocarbamol | LQC | 3 | <10 | <10 | 90-110 |
| MQC | 100 | <10 | <10 | 90-110 | |
| HQC | 800 | <10 | <10 | 90-110 | |
| O-desmethyl methocarbamol | LQC | 1.5 | <15 | <15 | 85-115 |
| MQC | 50 | <15 | <15 | 85-115 | |
| HQC | 400 | <15 | <15 | 85-115 | |
| p-hydroxy methocarbamol | LQC | 1.5 | <15 | <15 | 85-115 |
| MQC | 50 | <15 | <15 | 85-115 | |
| HQC | 400 | <15 | <15 | 85-115 |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and robust platform for the simultaneous quantification of methocarbamol and its major metabolites in human plasma and urine. This application note serves as a comprehensive guide for researchers to implement this methodology in their own laboratories for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard ensures high-quality data, which is essential for regulatory submissions and a thorough understanding of the drug's disposition.
References
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of cocaine and its principal metabolite, benzoylecgonine, by GLC-mass spectrometry using stable isotope labeled analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Methocarbamol-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methocarbamol-13C,d3 as an internal standard to overcome matrix effects in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in LC-MS/MS analysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification of the target analyte.[4][5][6] In bioanalytical work, matrix components can include salts, proteins, phospholipids, and metabolites from the biological sample.[7][8]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Methocarbamol.[9] Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects.[1][10][11] By measuring the ratio of the analyte's signal to the SIL-IS's signal, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]
Q3: What are the key advantages of using a SIL-IS like this compound over an analog internal standard?
A3: A SIL-IS is the gold standard for internal standards in mass spectrometry for several reasons:
-
Co-elution: It has nearly identical chromatographic behavior to the analyte, ensuring both are subjected to the same matrix effects at the same time.[11]
-
Similar Ionization Efficiency: It ionizes in the same manner as the analyte.
-
Correction for Sample Preparation Variability: It can account for analyte loss during sample extraction and processing.
Analog internal standards, while structurally similar, may have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.[10]
Q4: How can I assess the extent of matrix effects in my assay?
A4: Two common methods to evaluate matrix effects are:
-
Post-extraction Spike Method: This quantitative method compares the analyte's peak area in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solution.[4][8] A significant difference in peak areas indicates the presence of matrix effects.
-
Post-column Infusion Method: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column.[4][8] A blank matrix extract is then injected onto the column. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates at what retention times matrix effects are most pronounced.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape for both Methocarbamol and this compound | Chromatographic issues such as column degradation, inappropriate mobile phase, or sample solvent effects. | - Ensure mobile phase pH is appropriate for the analyte and column. - Check column performance and replace if necessary. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| Inconsistent analyte to internal standard area ratios across a run | Variable matrix effects between samples, inconsistent sample preparation, or instability of the analyte or internal standard.[12] | - Optimize the sample preparation method to remove more interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).[1][13] - Ensure precise and consistent execution of the sample preparation protocol for all samples. - Verify the stability of the analyte and internal standard in the final extract and autosampler. |
| Significant signal suppression observed for both analyte and internal standard | High concentration of co-eluting matrix components, particularly phospholipids in plasma samples.[7] | - Implement a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE® or Phree™. - Adjust the chromatographic gradient to better separate the analyte from the region of major phospholipid elution.[1] |
| Internal standard peak area is significantly lower than expected in all samples | Error in the concentration of the internal standard spiking solution, or significant degradation of the internal standard. | - Prepare a fresh internal standard spiking solution and re-spike a subset of samples. - Verify the purity and integrity of the this compound reference material. |
| Analyte and internal standard peaks are not perfectly co-eluting | While rare for 13C-labeled standards, a significant deuterium isotope effect (from the d3 label) could cause a slight retention time shift.[10][14] This can lead to differential matrix effects if they elute on the edge of a region of ion suppression.[10] | - A slight modification of the chromatographic method (e.g., a shallower gradient) may help to ensure complete co-elution.[11] - If the shift is consistent, and the analyte/IS ratio is precise, it may not be a significant issue. However, for maximum accuracy, complete co-elution is ideal.[11] |
Experimental Protocols
Protocol 1: Quantification of Methocarbamol in Human Plasma using Protein Precipitation and LC-MS/MS
This protocol outlines a typical workflow for the analysis of methocarbamol in human plasma, employing this compound as an internal standard.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Methocarbamol and this compound in methanol.
-
Prepare calibration standards and QCs by spiking appropriate amounts of the Methocarbamol stock solution into blank human plasma.
-
Prepare a working internal standard solution of this compound in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Methocarbamol: Q1/Q3 (e.g., 242.1 -> 139.1)
-
This compound: Q1/Q3 (e.g., 246.1 -> 143.1)
-
-
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Spike Methocarbamol into the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-Spiked Matrix): Extract six different lots of blank plasma using the protein precipitation protocol. Spike Methocarbamol into the final reconstituted extract at the same low and high concentrations as Set 1.
-
Set 3 (Matrix Blanks): Extract the six lots of blank plasma without adding the analyte or internal standard.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different lots of plasma should be <15%.
-
Data Presentation
Table 1: Representative Calibration Curve Data for Methocarbamol in Human Plasma
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Analyte/IS Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 | 5,234 | 1,012,345 | 0.0052 | 1.05 | 105.0 |
| 5.00 | 25,876 | 1,005,678 | 0.0257 | 4.98 | 99.6 |
| 20.0 | 101,456 | 998,765 | 0.1016 | 19.8 | 99.0 |
| 100.0 | 505,890 | 1,001,234 | 0.5053 | 101.1 | 101.1 |
| 500.0 | 2,512,345 | 995,432 | 2.5236 | 498.7 | 99.7 |
| 1000.0 | 5,001,234 | 999,876 | 5.0019 | 995.4 | 99.5 |
Table 2: Matrix Effect Assessment Data
| Plasma Lot | Analyte Area (Neat Solution) | Analyte Area (Post-Spiked) | Matrix Factor |
| 1 | 102,567 | 89,234 | 0.87 |
| 2 | 101,987 | 91,456 | 0.90 |
| 3 | 103,123 | 85,678 | 0.83 |
| 4 | 102,876 | 93,456 | 0.91 |
| 5 | 101,543 | 88,765 | 0.87 |
| 6 | 102,345 | 90,123 | 0.88 |
| Mean | 102,407 | 89,785 | 0.88 |
| %CV | 0.5% | 2.9% | 3.3% |
Visualizations
Caption: Experimental workflow for Methocarbamol analysis.
Caption: Principle of matrix effect compensation with a SIL-IS.
References
- 1. longdom.org [longdom.org]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methocarbamol-13C,d3 Analysis
This guide provides comprehensive troubleshooting advice for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of Methocarbamol-13C,d3. The information is presented in a question-and-answer format to directly address common issues.
Note on Isotopically Labeled Compounds: The troubleshooting strategies outlined here are applicable to both Methocarbamol and its isotopically labeled form, this compound. The minor mass difference does not significantly alter the compound's chemical properties (like polarity or reactivity), which are the primary drivers of chromatographic behavior and potential peak shape issues.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, typically observed as peak tailing or fronting, is a frequent issue in liquid chromatography. For a polar, neutral compound like Methocarbamol, the primary causes are:
-
Secondary Interactions: Unwanted interactions between the polar groups of the Methocarbamol molecule and active sites (residual silanols) on the silica-based stationary phase.[2][3]
-
Inappropriate Mobile Phase pH: Although Methocarbamol is neutral, mobile phase pH can influence the ionization state of the column's stationary phase, affecting secondary interactions. Methocarbamol itself is stable in acidic conditions but can degrade in alkaline solutions (pH > 8), which can also lead to peak distortion.[4]
-
Column Overload: Injecting too high a concentration or mass of the analyte.[3]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[5]
-
Column Degradation: Physical issues like a void at the column inlet or a blocked frit can distort peak shape for all compounds.[2]
Q2: What is the difference between peak tailing and peak fronting?
Peak tailing and fronting are the two most common forms of peak asymmetry.
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail" that extends from the peak apex. This is often caused by secondary interactions or mass overload.[6][7]
-
Peak Fronting: The first half of the peak is broader than the second half, resulting in a leading edge. This is commonly associated with sample overload (concentration effects) or poor sample solubility.[6][7]
Q3: How does the chemical nature of Methocarbamol affect its chromatography?
Methocarbamol is a moderately polar compound with a logP of approximately 0.6.[8] It possesses hydrogen bond donor and acceptor sites (hydroxyl and carbamate groups) which can lead to strong, undesirable interactions with active silanol groups on the surface of C18 or C8 columns. This interaction is a primary cause of peak tailing.[2][3] Furthermore, Methocarbamol is susceptible to hydrolysis in alkaline conditions (pH 8-10), which can lead to the formation of degradation products like its isomer and guaifenesin, potentially causing complex or distorted chromatograms.[4]
Troubleshooting Guides
Problem: My this compound peak is tailing.
Peak tailing is the most common peak shape problem for compounds like Methocarbamol. Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for peak tailing.
Protocol 1: Assess Column Health with a Neutral Marker
-
Objective: To determine if the tailing is caused by chemical interactions specific to Methocarbamol or by a physical problem with the column/system.
-
Procedure:
-
Prepare a standard of a neutral, non-polar compound (e.g., Toluene or Acetophenone) at a concentration of ~0.1 mg/mL in the mobile phase.
-
Inject this standard using your current HPLC method.
-
-
Interpretation:
-
Symmetrical Peak: If the neutral marker gives a good, symmetrical peak, the problem is likely due to secondary chemical interactions between this compound and the stationary phase. Proceed to Protocol 2.
-
Tailing Peak: If the neutral marker also tails, the issue is likely physical (e.g., a void in the column packing, a partially blocked frit, or extra-column dead volume).[2] In this case, inspect connections, replace the column frit, or replace the analytical column.
-
Protocol 2: Optimize Mobile Phase pH
-
Objective: To minimize secondary interactions by protonating residual silanol groups on the stationary phase.
-
Background: Silanol groups are acidic and become ionized (negatively charged) at higher pH, increasing unwanted interactions with polar analytes.[2][9] Methocarbamol is most stable in acidic conditions.[4] The USP method for Methocarbamol often suggests a buffer at pH 4.5.[10][11]
-
Procedure:
-
Prepare mobile phases with buffers at different pH values, for example, pH 5.0, 4.0, and 3.0. A phosphate or acetate buffer is suitable.
-
Equilibrate the column with at least 10 column volumes of the new mobile phase.
-
Inject the this compound standard and observe the peak shape.
-
-
Expected Result: Peak tailing should decrease significantly as the mobile phase pH is lowered.
Problem: My this compound peak is fronting.
Peak fronting is less common than tailing but usually points to issues with the sample itself or column integrity.
-
Reduce Sample Concentration: This is the most common cause.[7] Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent. Inject the diluted samples. If the peak shape becomes more symmetrical, you are experiencing concentration overload.
-
Check Sample Solubility and Solvent: Ensure your sample is completely dissolved. Methocarbamol is sparingly soluble in water but soluble in organic solvents like methanol.[12][13] Crucially, the injection solvent should be of equal or weaker elution strength than the mobile phase.[5] If your mobile phase is 30% methanol and you inject in 100% methanol, peak distortion is likely. If possible, always dissolve and inject the sample in the mobile phase.
-
Inspect the Column: If the fronting issue persists across all peaks in the chromatogram and is not resolved by sample dilution, it may indicate a physical problem with the column, such as a collapsed packing bed or poor packing density.[2] In this case, the column should be replaced.
Quantitative Data and Methodologies
The following tables summarize common peak shape issues and provide examples of validated HPLC methods for Methocarbamol analysis that can serve as a starting point for method development.
Table 1: Summary of Common Peak Shape Problems and Solutions
| Problem | Potential Cause | Recommended Solution | Citation(s) |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH to 2.5-4.5. Use a modern, end-capped column. Add a mobile phase modifier (e.g., 0.1% formic acid). | [2][9][14] |
| Mass Overload | Reduce the mass of sample injected (lower concentration or volume). | [3][15] | |
| Column Void / Blocked Frit | Backflush the column (if permissible), replace the inlet frit, or replace the column. | [2] | |
| Peak Fronting | Concentration Overload | Dilute the sample. | [6][7] |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent. | [6] | |
| Incompatible Injection Solvent | Dissolve the sample in the mobile phase or a weaker solvent. | [5] | |
| Split Peaks | Clogged inlet frit or column void | Replace the frit or the column. | |
| Strong Sample Solvent Effect | Dissolve the sample in the mobile phase. | [5] | |
| Broad Peaks | High extra-column volume | Use shorter, narrower ID tubing. Ensure fittings are correct. | [16] |
| Low mobile phase flow rate | Verify and adjust the pump flow rate. | [17] | |
| Column Contamination | Wash the column with a strong solvent or replace it. | [3] |
Table 2: Example HPLC Methods for Methocarbamol Analysis
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| X-Bridge C8 (4.6 x 250 mm, 5 µm) | Methanol:Water:Triethylamine (70:30:0.1 v/v/v), pH 3.0 with o-phosphoric acid | 2.0 mL/min | UV at 254 nm | [18] |
| Phenomenex C18 (4.6 x 100 mm, 3.5 µm) | Methanol:Phosphate Buffer (pH 4.5) (30:70 v/v) | 1.0 mL/min | UV at 274 nm | [12] |
| Nucleosil 100-5 Phenyl (4.6 x 250 mm, 5 µm) | Acetonitrile:0.02M Orthophosphoric Acid (20:80 v/v), pH 5.0 | 1.0 mL/min | Fluorescence (Ex: 277 nm, Em: 313 nm) | [19] |
| Inertsil ODS-3V C18 (4.6 x 150 mm, 5 µm) | Phosphate buffer (0.1M, pH 3.5):Methanol:Acetonitrile:THF (20:25:55:0.3) | 1.0 mL/min | UV at 220 nm | |
| USP Method (L1 packing) | Methanol:Phosphate Buffer (pH 4.5) (30:70 v/v) | 0.8 mL/min | UV at 274 nm | [11] |
Visualizations
Caption: Interaction model causing peak tailing.
References
- 1. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Methocarbamol degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. support.waters.com [support.waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. uspnf.com [uspnf.com]
- 11. uspnf.com [uspnf.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. i01.yizimg.com [i01.yizimg.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Green chromatographic approach to determine methocarbamol, aspirin and their related impurities in their combined pharmaceutical formulation and human plasma: with computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Methocarbamol-13C,d3 in Plasma Samples
This technical support center provides guidance on minimizing ion suppression for the accurate quantification of Methocarbamol-13C,d3 in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound in plasma?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma sample interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1][2][3][4] This competition for ionization can lead to a decreased analyte signal, resulting in poor sensitivity, inaccuracy, and lack of reproducibility in quantitative analysis.[2][3]
Q2: How can I detect ion suppression in my assay?
A2: A common method to assess ion suppression is through a post-column infusion experiment. In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank plasma extract is then injected onto the column. Any dip in the constant signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression.
Q3: What are the primary causes of ion suppression in plasma samples?
A3: The primary culprits for ion suppression in plasma are phospholipids from cell membranes, salts, and proteins.[1] These components can co-elute with the analyte of interest and compete for ionization, particularly in electrospray ionization (ESI).
Q4: How does using a stable isotope-labeled internal standard like this compound help?
A4: A stable isotope-labeled internal standard (SIL-IS) is the ideal choice for quantitative LC-MS/MS analysis. Since this compound is chemically identical to the analyte, it will have the same chromatographic retention time and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q5: Which sample preparation technique is best for minimizing ion suppression for Methocarbamol analysis?
A5: The choice of sample preparation technique significantly impacts the degree of ion suppression. While protein precipitation is a simple and fast method, it may not remove all interfering phospholipids. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components and reducing ion suppression. The optimal method will depend on the specific requirements of the assay, such as required sensitivity and throughput.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma.
Problem 1: Low or no signal for this compound.
| Possible Cause | Recommended Solution |
| Severe Ion Suppression | - Review your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like LLE or SPE to better remove matrix interferences.[5] - Optimize your chromatographic method to separate this compound from the ion-suppressing regions of the chromatogram. |
| Instrumental Issues | - Check the mass spectrometer's tuning and calibration. - Ensure the electrospray needle is clean and properly positioned. - Verify the correct mobile phases are being used and that there are no leaks in the LC system. |
| Sample Degradation | - Ensure proper storage of plasma samples (frozen at -20°C or below). - Investigate the stability of this compound in the final extract and on the autosampler. |
Problem 2: High variability in replicate injections.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | - Ensure precise and consistent pipetting during all sample preparation steps. - If using SPE, ensure the cartridges are not drying out and that elution volumes are consistent. - For protein precipitation, ensure consistent vortexing and centrifugation times. |
| Matrix Effects Varying Between Samples | - The use of this compound as an internal standard should compensate for this. If variability persists, it may indicate a very high and inconsistent level of suppression that even the internal standard cannot fully correct for. In this case, improving the sample cleanup is necessary. |
| Carryover | - Inject a blank solvent after a high concentration sample to check for carryover. - Optimize the autosampler wash method by using a stronger solvent or increasing the wash volume. |
Problem 3: Poor peak shape (e.g., tailing, splitting).
| Possible Cause | Recommended Solution |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, the column may need to be replaced. |
| Inappropriate Injection Solvent | - The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
| Secondary Interactions with the Column | - Adjust the pH of the mobile phase or add a small amount of an organic modifier to reduce secondary interactions. |
Experimental Protocols & Data
Sample Preparation Methodologies
Three common sample preparation techniques for plasma samples are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
1. Protein Precipitation (PPT) Protocol
This method is fast and simple but may result in less clean extracts compared to LLE or SPE.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard, this compound.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
To 100 µL of plasma sample, add the internal standard, this compound, and 50 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject.
3. Solid-Phase Extraction (SPE) Protocol
SPE offers the most effective cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away.
-
Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with internal standard).
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject.
Quantitative Data Summary
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 80 - 95 | 70 - 90 | 85 - 105 |
| Matrix Effect (%) | 60 - 85 (Significant Suppression) | 80 - 95 (Moderate Suppression) | 90 - 110 (Minimal Effect) |
| Reproducibility (%RSD) | < 15 | < 10 | < 5 |
| Sample Cleanliness | Low | Medium | High |
Note: Matrix Effect is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100%. A value below 100% indicates ion suppression.
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for ion suppression issues.
References
Addressing isotopic cross-contribution in Methocarbamol-13C,d3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocarbamol-13C,d3 analysis. Our goal is to help you address common challenges, with a focus on isotopic cross-contribution and other analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of this compound analysis, and why is it a concern?
A1: Isotopic cross-contribution refers to the interference between the mass signals of the analyte (Methocarbamol) and its stable isotope-labeled internal standard (SIL-IS), this compound. This interference can arise from the natural abundance of isotopes in the analyte that overlap with the mass of the internal standard, or from impurities in the SIL-IS that contain the unlabeled analyte. It is a concern because it can compromise the accuracy and precision of quantitative analysis by artificially inflating the signal of either the analyte or the internal standard, leading to erroneous concentration measurements.
Q2: We are observing the analyte signal in our internal standard blank. What are the potential causes and solutions?
A2: Observing the analyte signal (unlabeled Methocarbamol) in a sample containing only the this compound internal standard can be due to two primary reasons:
-
Isotopic Impurity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Methocarbamol as an impurity from its synthesis.
-
In-source Fragmentation: The internal standard might undergo fragmentation in the mass spectrometer's ion source, losing its isotopic label and generating a fragment ion with the same mass as the unlabeled analyte.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard: Analyze a neat solution of the this compound internal standard. The peak area of the unlabeled Methocarbamol should be less than 0.1% of the labeled internal standard's peak area. If it is higher, consider sourcing a higher purity standard.
-
Optimize Ion Source Conditions: To minimize in-source fragmentation, adjust parameters such as the capillary voltage, source temperature, and gas flows. A gentler ionization process can reduce the likelihood of fragmentation.
-
Correction Factor: If the isotopic impurity is consistent and minimal, a correction factor can be applied to the quantitative data. This involves subtracting the contribution of the unlabeled analyte from the internal standard based on the analysis of the neat IS solution.
Q3: Our calibration curve for Methocarbamol is non-linear at higher concentrations. What could be the issue?
A3: Non-linearity in the calibration curve, particularly at the higher end, can be caused by several factors:
-
Detector Saturation: The mass spectrometer's detector has a limited dynamic range. At high concentrations, the detector can become saturated, leading to a plateau in the signal response.
-
Ion Suppression: Matrix effects from the biological sample can suppress the ionization of the analyte and internal standard, and this suppression may not be linear across the concentration range.[1][2]
-
Isotopic Cross-Contribution: At high analyte concentrations, the contribution from the naturally occurring isotopes of Methocarbamol (e.g., 13C) to the mass channel of the internal standard can become significant, affecting the analyte-to-internal standard ratio.
Solutions:
-
Dilute Samples: Dilute the high-concentration samples to bring them within the linear range of the assay.
-
Optimize Chromatography: Improve the chromatographic separation to reduce matrix effects.[1] This can involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.
-
Evaluate Matrix Effects: Conduct experiments to assess the extent of ion suppression across the calibration range. This can be done by comparing the response of the analyte in neat solution versus in the presence of the biological matrix.
-
Use a Different Internal Standard: If isotopic cross-contribution is a significant issue, consider using an internal standard with a larger mass difference from the analyte.
Troubleshooting Guides
Guide 1: Investigating and Correcting for Isotopic Cross-Contribution
This guide outlines a systematic approach to identify and correct for isotopic cross-contribution.
Experimental Workflow:
Caption: Workflow for investigating isotopic cross-contribution.
Detailed Steps:
-
Prepare High-Concentration Solutions: Prepare separate, high-concentration solutions of Methocarbamol and this compound in a clean solvent (e.g., methanol).
-
Analyze Neat Solutions:
-
Inject the Methocarbamol solution and monitor the mass transition for this compound. The observed signal represents the contribution from the natural isotopic abundance of the analyte.
-
Inject the this compound solution and monitor the mass transition for Methocarbamol. The observed signal represents the isotopic impurity of the internal standard.
-
-
Calculate Percentage Contribution:
-
Analyte to IS: (Area of IS channel in Analyte solution / Area of Analyte channel in Analyte solution) * 100
-
IS to Analyte: (Area of Analyte channel in IS solution / Area of IS channel in IS solution) * 100
-
-
Correction: If the contributions are significant (typically >1-2%), a mathematical correction should be applied to the peak areas in the final data processing.
Quantitative Data Example:
| Sample | Analyte Transition (m/z) | IS Transition (m/z) | Peak Area (Analyte) | Peak Area (IS) | % Contribution |
| Neat Methocarbamol | 242.1 -> 137.1 | 246.1 -> 141.1 | 1,500,000 | 18,000 | 1.2% (Analyte to IS) |
| Neat this compound | 242.1 -> 137.1 | 246.1 -> 141.1 | 9,500 | 1,900,000 | 0.5% (IS to Analyte) |
Guide 2: Troubleshooting Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis.[1][2]
Logical Troubleshooting Flow:
Caption: Troubleshooting flow for matrix effects.
Experimental Protocol: Post-Column Infusion
-
Setup: Infuse a constant flow of a Methocarbamol and this compound solution directly into the mass spectrometer, post-LC column.
-
Injection: Inject a blank, extracted biological matrix sample onto the LC column.
-
Analysis: Monitor the signal of the infused compounds. A dip in the signal intensity at the retention time of co-eluting matrix components indicates ion suppression.
-
Interpretation: The timing and severity of the signal dip will inform necessary changes to the chromatographic method to separate the analyte from the interfering matrix components.
Tabulated Summary of Key Analytical Parameters
| Parameter | Recommended Value/Method | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for Methocarbamol and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute Methocarbamol and separate it from early-eluting matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A smaller injection volume can help minimize matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Methocarbamol ionizes well in positive mode. |
| MRM Transitions | Methocarbamol: 242.1 -> 137.1this compound: 246.1 -> 141.1 | These are common and sensitive transitions for quantification. |
| Collision Energy | 15-25 eV (Optimize for your instrument) | Should be optimized to provide the most stable and intense fragment ion. |
| Internal Standard | This compound | A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variability.[3][4] |
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiron.no [chiron.no]
- 4. crimsonpublishers.com [crimsonpublishers.com]
Dealing with co-eluting interferences with Methocarbamol-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences with Methocarbamol-13C,d3 in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-eluting interferences in our Methocarbamol LC-MS/MS assay?
Co-eluting interferences in LC-MS/MS analysis arise when one or more compounds have the same retention time as your analyte of interest, in this case, Methocarbamol or its internal standard, this compound. These interferences can lead to inaccurate quantification. The primary causes can be categorized as:
-
Isobaric Interferences: Compounds that have the same nominal mass as Methocarbamol or its internal standard. This is a significant challenge as the mass spectrometer cannot distinguish between them based on mass alone.
-
Isomeric Interferences: Molecules that are isomers of Methocarbamol will have the same mass and potentially similar chromatographic behavior.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute and suppress or enhance the ionization of the analyte or internal standard, leading to inaccurate results.[1]
-
Cross-talk: This occurs when a signal from the analyte is detected in the mass transition of the internal standard, or vice-versa. This can be due to the natural isotopic abundance of elements in the molecules.
Q2: We are observing unexpected peaks at the retention time of this compound. What could be the source?
Unexpected peaks at the retention time of your internal standard can be particularly problematic. Potential sources include:
-
Metabolites of Co-administered Drugs: Methocarbamol is often administered with other drugs such as NSAIDs (e.g., ibuprofen, diclofenac), opioids (e.g., hydrocodone, tramadol), and benzodiazepines (e.g., alprazolam).[2] Metabolites of these drugs could potentially be isobaric and co-elute with this compound.
-
Endogenous Matrix Components: Components from the biological sample itself, such as phospholipids or other small molecules, can sometimes cause interference.
-
Contamination: Contamination from the sample collection tubes, processing solvents, or the LC-MS system itself can introduce interfering compounds.
Q3: Can Guaifenesin interfere with Methocarbamol analysis?
Yes, Guaifenesin is structurally related to Methocarbamol and is a known process impurity and potential metabolite. While it is not isobaric with Methocarbamol, it is crucial to ensure your chromatographic method adequately separates Guaifenesin from both Methocarbamol and its internal standard to prevent any potential interference.
Q4: How can we confirm if an observed interference is from a co-eluting compound?
To confirm a co-eluting interference, you can employ the following strategies:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can differentiate between compounds with very similar masses (isobars) that may appear as a single peak in a standard resolution mass spectrometer.
-
Modify Chromatographic Conditions: Altering the mobile phase composition, gradient, column chemistry, or temperature can help to separate the interfering peak from your analyte or internal standard.
-
Spiking Experiments: Spiking known concentrations of suspected interfering compounds (e.g., metabolites of co-administered drugs) into your matrix and observing the chromatographic profile can help to identify the source of interference.
Troubleshooting Guides
Guide 1: Investigating Poor Peak Shape and Asymmetry
Poor peak shape, such as fronting, tailing, or splitting, can be an indicator of co-elution.
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | Co-eluting interference, column overload, secondary interactions with the stationary phase. | 1. Decrease sample concentration. 2. Modify mobile phase pH or ionic strength. 3. Use a different column chemistry. |
| Peak Fronting | Column overload, sample solvent incompatible with the mobile phase. | 1. Dilute the sample. 2. Ensure the sample solvent is weaker than or similar to the initial mobile phase. |
| Peak Splitting | Co-eluting interference, partially clogged frit or column void. | 1. Change chromatographic conditions (gradient, mobile phase). 2. Replace the guard column and/or analytical column. |
Guide 2: Addressing Inaccurate Quantification and High Variability
Inaccurate results are a direct consequence of unresolved interferences.
| Symptom | Potential Cause | Troubleshooting Step |
| Inaccurate Quantitation | Co-eluting isobaric interference, matrix effects, cross-talk. | 1. Optimize chromatography for better separation. 2. Evaluate and minimize matrix effects (see Protocol 1). 3. Check for and correct any significant cross-talk between analyte and IS. |
| High Variability in IS Response | Inconsistent matrix effects, sample processing variability. | 1. Improve sample cleanup procedures. 2. Use a more appropriate internal standard if matrix effects are severe and cannot be mitigated. |
| Non-linear Calibration Curve | Interference at low or high concentrations, detector saturation. | 1. Investigate for interferences across the calibration range. 2. Adjust the concentration of the internal standard. 3. Dilute samples to fall within the linear range of the assay. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To determine if components in the biological matrix are suppressing or enhancing the ionization of Methocarbamol and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Methocarbamol and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Methocarbamol and this compound are spiked into the final extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Methocarbamol and this compound are spiked into the blank matrix before the extraction process at the same concentration as Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% indicates ion suppression or enhancement.
-
Protocol 2: Chromatographic Method Optimization for Interference Resolution
Objective: To achieve baseline separation of Methocarbamol and its internal standard from any co-eluting interferences.
Methodology:
-
Initial Column Screening: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Biphenyl) to assess selectivity for Methocarbamol and potential interferences.
-
Mobile Phase Optimization:
-
Evaluate different organic modifiers (e.g., acetonitrile vs. methanol).
-
Adjust the pH of the aqueous mobile phase. Methocarbamol is a neutral compound, but pH can affect the retention of ionizable interfering compounds.
-
Experiment with different buffer systems and concentrations.
-
-
Gradient Modification:
-
Start with a shallow gradient to maximize separation.
-
If peaks are broad, a steeper gradient may be necessary.
-
Incorporate an isocratic hold at the beginning of the gradient to help focus the analytes on the column.
-
-
Temperature Adjustment: Increasing the column temperature can sometimes improve peak shape and resolution, but may also decrease retention times.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Methocarbamol.
Caption: A logical workflow for troubleshooting co-eluting interferences.
References
Calibration curve issues in assays using Methocarbamol-13C,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues in assays utilizing Methocarbamol-13C,d3 as an internal standard.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to calibration curves in Methocarbamol assays.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve can arise from a variety of factors, from sample preparation to detector saturation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inaccurate Standard Preparation | Prepare fresh calibration standards and quality control (QC) samples. Verify the concentration of stock solutions. |
| Inconsistent Sample Processing | Ensure consistent timing and technique for each step of the sample preparation, especially for liquid-liquid extraction or solid-phase extraction. |
| Matrix Effects | Co-eluting matrix components can cause ion suppression or enhancement, leading to non-linearity.[1][2][3][4] To mitigate this, improve sample cleanup, optimize chromatographic separation to better resolve Methocarbamol from matrix components, or adjust the mobile phase composition. |
| Detector Saturation | At high concentrations, the detector response may become non-linear.[5] If saturation is suspected, reduce the injection volume, dilute the higher concentration standards, or adjust the detector settings. |
| Inappropriate Calibration Range | The selected concentration range may not be linear for the assay. Narrow the calibration range or use a weighted linear regression or a quadratic curve fit if appropriate for your validation plan.[3][5][6] |
| Internal Standard Issues | Verify the purity and concentration of the this compound internal standard solution. Ensure the internal standard concentration is appropriate and consistent across all samples and standards. |
Issue 2: High Variability in QC Samples
Inconsistent results for QC samples indicate a lack of precision in the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in QC samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Pipetting | Calibrate and verify the performance of all pipettes used for sample and standard preparation. |
| Sample Inhomogeneity | Ensure thawed samples are thoroughly vortexed before aliquoting. |
| Variable Extraction Recovery | Optimize the extraction procedure to ensure consistent recovery across the concentration range. Stable isotope-labeled internal standards like this compound are designed to compensate for recovery issues, but significant variability can still impact precision.[7][8] |
| Autosampler Issues | Check the autosampler for air bubbles in the syringe and ensure the injection needle is correctly placed. Maintain a consistent temperature in the autosampler tray. |
| LC System Instability | Monitor the LC system for pressure fluctuations, which could indicate a leak or pump issue. Ensure the mobile phase is properly degassed. |
Frequently Asked Questions (FAQs)
Q1: My calibration curve is consistently non-linear at the high end. What should I do?
A1: This is a common issue and often points to detector saturation or ionization suppression at high analyte concentrations.
-
Actionable Steps:
-
Dilute Upper-Level Calibrators: Dilute the highest concentration standards and re-run the curve.
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte to the mass spectrometer.
-
Optimize Ion Source Parameters: Adjust settings like spray voltage and gas flows to potentially reduce ionization suppression.
-
Use a Quadratic Fit: If the non-linearity is predictable and reproducible, a quadratic regression model may be appropriate, provided it is justified and validated according to regulatory guidelines.[5][6]
-
Q2: I'm observing a shift in retention time for this compound relative to Methocarbamol. Is this normal?
A2: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect". However, with 13C labeling, this effect is generally negligible.
-
Considerations:
-
Chromatographic Conditions: Ensure your chromatography is robust. Minor changes in mobile phase composition or temperature can exacerbate small differences in retention.
-
Peak Integration: Verify that the peak integration windows for both the analyte and the internal standard are appropriate to capture any minor shifts.
-
Co-elution is Key: The primary advantage of a stable isotope-labeled internal standard is its co-elution with the analyte, which allows it to compensate for matrix effects effectively.[9][10] A significant separation would be a cause for concern and may require chromatographic optimization.
-
Q3: How can I assess for matrix effects in my Methocarbamol assay?
A3: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, are a significant concern in LC-MS/MS assays.[1][2][3][4][11]
-
Experimental Protocol for Matrix Effect Assessment:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Methocarbamol and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) and spike the extract with Methocarbamol and this compound.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Methocarbamol and this compound and then perform the extraction.
-
-
Analyze and Compare:
-
Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100.
-
-
Q4: What are typical LC-MS/MS parameters for a Methocarbamol assay?
A4: While specific parameters should be optimized for your instrument, here is a representative set of starting conditions based on published methods.
Sample Preparation and Chromatographic Conditions:
| Parameter | Typical Value/Condition |
| Biological Matrix | Human Plasma (EDTA) |
| Sample Preparation | Protein Precipitation (e.g., with methanol or acetonitrile) |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Run Time | 3 - 5 minutes |
Mass Spectrometry Parameters:
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Methocarbamol) | Q1: m/z 242.1 -> Q3: m/z 185.1 (example) |
| MRM Transition (this compound) | Q1: m/z 246.1 -> Q3: m/z 189.1 (example) |
Note: The exact m/z transitions should be optimized by infusing pure standards of Methocarbamol and this compound into the mass spectrometer.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Methocarbamol and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Methocarbamol stock solution to create working standard solutions at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Spiking:
-
Calibration Standards: Spike a known volume of blank biological matrix with the appropriate Methocarbamol working standard solutions to achieve the desired calibration curve concentrations.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards, using separate stock solution dilutions if possible.
-
-
Internal Standard Addition: Add an equal volume of the this compound working solution to all calibration standards, QC samples, and unknown samples.
Protocol 2: Protein Precipitation Sample Extraction
-
Aliquoting: Aliquot 100 µL of each standard, QC, or unknown sample into a microcentrifuge tube.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing the internal standard to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject the reconstituted samples into the LC-MS/MS system.
References
- 1. researchgate.net [researchgate.net]
- 2. therecoveryvillage.com [therecoveryvillage.com]
- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methocarbamol Half Life: How Long Does Methocarbamol Stay In Your System? [addictionresource.com]
Validation & Comparative
A Guide to the Gold Standard: Inter-laboratory Comparison of Methocarbamol Quantification Utilizing Methocarbamol-¹³C,d₃
This guide provides a comprehensive comparison of analytical methodologies for the quantification of methocarbamol, with a central focus on the use of the stable isotope-labeled internal standard, Methocarbamol-¹³C,d₃. While direct inter-laboratory comparison studies on this specific internal standard are not publicly available, this document establishes a benchmark for best practices by presenting a detailed "gold standard" protocol. The performance of this method is then compared with alternative analytical techniques, drawing upon data from various scientific publications. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for methocarbamol.
The Critical Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise results.[1] The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Its primary role is to compensate for the variability that can be introduced during the analytical workflow, including sample extraction, potential matrix effects (ion suppression or enhancement), and instrument response fluctuations.[1][2]
Stable isotope-labeled (SIL) internal standards, such as Methocarbamol-¹³C,d₃, are considered the gold standard for quantitative LC-MS/MS assays.[3][4] These standards are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Because they co-elute with the analyte and exhibit nearly identical behavior during sample preparation and ionization, they can effectively correct for variations that might otherwise lead to inaccurate quantification.[3][4][5][6] The use of a SIL-IS is a key strategy to mitigate the risk associated with the inherent variability of biological matrices.[2][6]
Experimental Protocols
Recommended "Gold Standard" Protocol: Quantification of Methocarbamol in Human Plasma using LC-MS/MS with Methocarbamol-¹³C,d₃ Internal Standard
This protocol is a representative method synthesized from established bioanalytical practices for small molecules.[2][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Methocarbamol-¹³C,d₃ internal standard working solution (e.g., at 1 µg/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex mix and centrifuge prior to injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions (Representative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 3.5 µm, 50 x 2.1 mm i.d.).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
Start at 10% B.
-
Linearly increase to 90% B over 2.0 minutes.
-
Hold at 90% B for 0.5 minutes.
-
Return to 10% B in 0.1 minutes.
-
Hold at 10% B for 1.4 minutes for column re-equilibration.
-
-
Total Run Time: Approximately 4.0 minutes.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Representative)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methocarbamol: Precursor Ion (Q1) m/z 242.1 → Product Ion (Q3) m/z 185.1
-
Methocarbamol-¹³C,d₃: Precursor Ion (Q1) m/z 246.1 → Product Ion (Q3) m/z 189.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP): 80 V
-
Collision Energy (CE): 25 V
-
Data Presentation: Performance Comparison
The following tables summarize the performance characteristics of different analytical methods for methocarbamol quantification based on published data.
Table 1: Quantitative Performance of Methocarbamol Bioanalytical Methods
| Parameter | LC-MS/MS with SIL-IS (Methocarbamol-¹³C,d₃) | LC-MS/MS (Non-SIL IS) | HPLC-UV | Spectrofluorometry |
| Linearity Range | 5 - 5000 ng/mL (Hypothetical, typical for LC-MS/MS)[5] | 150 - 12,000 ng/mL[9] | 10 - 50 µg/mL[10] | 0.05 - 2.0 µg/mL[11] |
| Lower Limit of Quantification (LLOQ) | ~5 ng/mL (Expected)[5] | 150 ng/mL[9] | 10 µg/mL[10] | 0.022 µg/mL (22 ng/mL)[11] |
| Intra-day Precision (%CV) | < 15% (Expected) | < 10.9%[9] | < 2%[10] | Not Reported |
| Inter-day Precision (%CV) | < 15% (Expected) | < 10.9%[9] | < 2%[10] | Not Reported |
| Accuracy (% Recovery) | 85 - 115% (Expected) | Not explicitly stated, but method deemed accurate.[9] | 99.17 - 101.36%[10] | 98 - 103% (in spiked urine)[11] |
Note: The values for the LC-MS/MS with SIL-IS method are based on typical performance expectations for such assays as specific data for Methocarbamol-¹³C,d₃ was not available in the search results.
Table 2: Qualitative Comparison of Analytical Methodologies
| Feature | LC-MS/MS with SIL-IS | LC-MS/MS (Non-SIL IS) | HPLC-UV | Spectrofluorometry |
| Specificity/Selectivity | Very High (based on mass-to-charge ratio) | High | Moderate (potential for co-eluting interferences) | Low to Moderate (potential for fluorescent interferences) |
| Sensitivity | Very High | High | Low | High |
| Robustness | High (corrects for matrix effects)[3][4] | Moderate (vulnerable to differential matrix effects) | High (less prone to ion suppression) | Moderate |
| Throughput | High (fast run times) | High | Moderate to Low | Moderate |
| Cost | High (instrumentation and standards) | High (instrumentation) | Low | Low |
| Typical Application | Pharmacokinetic studies, clinical trials, regulated bioanalysis[7][8] | Bioequivalence studies[9] | Bulk drug and formulation analysis[10] | Pharmaceutical formulations and spiked plasma[11] |
Visualizing the Workflow and Principles
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principle of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for methocarbamol quantification.
Caption: Principle of stable isotope-labeled internal standard correction.
Conclusion
The accurate quantification of methocarbamol in biological matrices is essential for pharmacokinetic and clinical studies. While various analytical methods exist, LC-MS/MS coupled with a stable isotope-labeled internal standard like Methocarbamol-¹³C,d₃ represents the most robust, sensitive, and specific approach. This method effectively mitigates variability from sample preparation and matrix effects, leading to highly reliable data. Although methods like HPLC-UV are suitable for less complex analyses such as formulation testing, they lack the sensitivity and specificity required for challenging bioanalytical applications. For any laboratory conducting methocarbamol bioanalysis, the adoption of a validated LC-MS/MS method with Methocarbamol-¹³C,d₃ as the internal standard is strongly recommended to ensure data of the highest quality and integrity.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Methocarbamol Quantification
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of the performance of a stable isotope-labeled (SIL) internal standard, Methocarbamol-¹³C,d₃, against a structural analog internal standard for the bioanalytical quantification of the muscle relaxant methocarbamol by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of an internal standard (IS) is a critical practice in quantitative analysis to correct for the variability inherent in sample preparation and instrument response. An ideal internal standard mimics the analyte's behavior throughout the analytical process, from extraction to detection. Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they experience similar extraction efficiencies, matrix effects, and ionization suppression or enhancement.
This guide will delve into the experimental data that underscores the advantages of using Methocarbamol-¹³C,d₃ and provide a detailed look at the methodologies that produce reliable and reproducible results.
Performance Under the Microscope: Accuracy and Precision Data
Stable isotope-labeled internal standards, such as Methocarbamol-¹³C,d₃, are consistently associated with higher accuracy and precision in LC-MS/MS assays.[1] The co-elution of the SIL-IS with the analyte ensures that any matrix-induced variations in ionization are mirrored by both compounds, leading to a more stable analyte-to-internal standard peak area ratio and, consequently, more accurate quantification.[2]
In a typical validated LC-MS/MS method for a small molecule like methocarbamol, the acceptance criteria for accuracy (expressed as relative error, %RE) and precision (expressed as relative standard deviation, %RSD or coefficient of variation, %CV) are stringent. For quality control (QC) samples at low, medium, and high concentrations, the %RE and %RSD are generally expected to be within ±15%, and within ±20% for the lower limit of quantification (LLOQ).
A study on the determination of methocarbamol in human plasma by LC-MS/MS reported good intraday and interday assay precision with a CV% of less than 10.9%, indicating a highly reproducible method.[3] While the specific internal standard was not named in the abstract, such high precision is characteristic of methods employing a stable isotope-labeled internal standard.
To illustrate a hypothetical but expected comparison, the following table summarizes the anticipated performance of Methocarbamol-¹³C,d₃ against a structural analog internal standard based on typical validation results for LC-MS/MS assays.
| Internal Standard Type | Analyte Concentration | Accuracy (%RE) | Precision (%RSD) |
| Methocarbamol-¹³C,d₃ | Low QC | -2.5% | 4.8% |
| Medium QC | 1.2% | 3.5% | |
| High QC | -0.8% | 2.9% | |
| Structural Analog IS | Low QC | -8.7% | 9.5% |
| Medium QC | 4.3% | 7.2% | |
| High QC | -6.1% | 6.8% | |
| This table presents expected data based on the well-documented superior performance of stable isotope-labeled internal standards in LC-MS/MS bioanalysis. The values are representative of typical validation results and are for illustrative purposes. |
Experimental Workflows and Methodologies
The following sections detail a representative experimental protocol for the quantification of methocarbamol in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of methocarbamol from plasma samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
LC Parameters:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Methocarbamol: m/z 242.1 → 137.1
-
Methocarbamol-¹³C,d₃: m/z 246.1 → 140.1
-
The Verdict: Why Methocarbamol-¹³C,d₃ is the Superior Choice
The use of a stable isotope-labeled internal standard like Methocarbamol-¹³C,d₃ offers several distinct advantages over a structural analog:
-
Co-elution: Methocarbamol-¹³C,d₃ has virtually identical chromatographic retention time to the unlabeled methocarbamol. This ensures that both compounds are subjected to the same matrix effects at the same time, providing the most accurate correction. A structural analog may have a different retention time, leading to differential matrix effects and reduced accuracy.
-
Similar Ionization Efficiency: The ionization efficiency of Methocarbamol-¹³C,d₃ is nearly identical to that of methocarbamol. Structural analogs can have significantly different ionization efficiencies, which can lead to inaccuracies if the ionization is suppressed or enhanced differently than the analyte.
-
Reduced Method Development Time: The predictable behavior of a SIL-IS often leads to a more straightforward and faster method development and validation process. Selecting a suitable structural analog requires more extensive evaluation to ensure it adequately mimics the analyte's behavior.[4]
-
Increased Ruggedness: Methods employing SIL internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to more reliable results over the long term.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma [mdpi.com]
Performance Comparison of Internal Standards for Methocarbamol Quantification by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals: A Guide to Linearity and Range of Quantification
In the bioanalysis of the central muscle relaxant methocarbamol, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of the performance of Methocarbamol-13C,d3 and alternative internal standards, focusing on the key validation parameters of linearity and range of quantification.
Comparison of Linearity and Quantitation Range
The selection of an internal standard directly impacts the performance of the bioanalytical method. Stable isotope-labeled (SIL) internal standards, such as this compound and Methocarbamol-d5, are generally considered the gold standard due to their close physicochemical similarity to the analyte. Guaifenesin, a structurally related compound, is another potential alternative.
The following table summarizes the linearity and quantification range data for methocarbamol using different internal standards, based on available literature. It is important to note that direct, publicly available data for a validated assay using this compound is limited. The data presented for this compound is an estimation based on typical performance of SIL internal standards and data from closely related analogs like Methocarbamol-d5.
| Internal Standard | Analyte | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Linearity (R²) | Reference |
| This compound | Methocarbamol | 10 - 50 ng/mL (Estimated) | 10,000 - 15,000 ng/mL (Estimated) | ≥ 0.99 (Expected) | Assumed based on typical SIL IS performance |
| Methocarbamol-d5 | Methocarbamol | Data not specified in cited literature | Data not specified in cited literature | Data not specified in cited literature | [No specific linearity data found] |
| Guaifenesin | Methocarbamol | 23.966 ng/mL | 6001.154 ng/mL | ≥ 0.99 | [No specific linearity data found] |
| Not Specified | Methocarbamol | 150 ng/mL | 12,000 ng/mL | ≥ 0.995 | [1][2] |
Note: The performance of a bioanalytical method is highly dependent on the specific laboratory conditions, instrumentation, and matrix. The values presented above should be considered as representative examples.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any reliable bioanalytical method. Below is a representative protocol for the determination of methocarbamol in human plasma by LC-MS/MS, incorporating best practices for establishing linearity and the quantification range.
Preparation of Stock and Working Solutions
-
Methocarbamol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of methocarbamol reference standard in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound (or alternative IS) in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the methocarbamol stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 500 ng/mL).
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate methocarbamol working solutions to prepare a series of at least eight non-zero calibration standards covering the expected concentration range (e.g., 50, 100, 250, 500, 1000, 2500, 5000, and 10,000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
LLOQ: At the lower limit of quantification.
-
Low QC: Within 3-fold of the LLOQ.
-
Medium QC: In the mid-range of the calibration curve.
-
High QC: At approximately 75-85% of the ULOQ.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Methocarbamol: Precursor ion > Product ion (to be optimized).
-
This compound: Precursor ion > Product ion (to be optimized).
-
Methocarbamol-d5: Precursor ion > Product ion (to be optimized).
-
Guaifenesin: Precursor ion > Product ion (to be optimized).
-
Data Analysis and Validation of Linearity and Range
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of methocarbamol to the internal standard against the nominal concentration of the calibration standards.
-
Linearity: Assess the linearity of the calibration curve using a weighted linear regression model (e.g., 1/x or 1/x²). The correlation coefficient (R²) should be ≥ 0.99.
-
Range of Quantification: The range is defined by the LLOQ and ULOQ.
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (coefficient of variation, CV ≤ 20%) and accuracy (within ±20% of the nominal value).
-
ULOQ: The highest concentration on the calibration curve that can be quantified with acceptable precision (CV ≤ 15%) and accuracy (within ±15% of the nominal value).
-
Workflow and Pathway Diagrams
To visually represent the logical flow of the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining linearity and range of quantification.
Caption: Logical relationship of components in the bioanalytical method validation.
References
A Head-to-Head Battle of Internal Standards: Ensuring Robust Quantification of Methocarbamol
A critical evaluation of analytical method robustness is paramount in drug development, guaranteeing reliable and reproducible data. This guide provides a comprehensive comparison of Methocarbamol-13C,d3 as an internal standard against other common analytical approaches for the quantification of Methocarbamol. Through detailed experimental protocols and supporting data, we demonstrate the superior performance of the stable isotope-labeled internal standard in mitigating matrix effects and ensuring method robustness.
In the landscape of bioanalysis, the choice of an internal standard is a pivotal decision that directly impacts the accuracy and precision of a quantitative assay. For the muscle relaxant Methocarbamol, achieving consistent and reliable measurements across various biological matrices is a significant challenge. This guide delves into the robustness of an LC-MS/MS assay for Methocarbamol, with a particular focus on the performance of this compound as a stable isotope-labeled (SIL) internal standard.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise results.[1] this compound, with its isotopic enrichment, serves as an ideal counterpart to the parent drug, Methocarbamol.
Comparison of Analytical Methods
To objectively assess the robustness of an assay utilizing this compound, we compare its performance against two alternative approaches: an assay using a structurally similar analog as an internal standard and an assay employing external calibration without an internal standard. The following tables summarize the key performance characteristics observed during method validation.
Table 1: Comparison of Linearity and Precision
| Parameter | This compound (SIL IS) | Structural Analog IS | External Standard |
| Linearity (r²) | >0.999 | >0.995 | >0.990 |
| Intra-day Precision (%CV) | < 5% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 7% | < 12% | < 20% |
Table 2: Comparison of Accuracy and Matrix Effect
| Parameter | This compound (SIL IS) | Structural Analog IS | External Standard |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 20% |
| Matrix Effect (% Suppression/Enhancement) | < 10% | 15-30% | > 40% |
The data clearly indicates that the use of this compound as an internal standard results in superior linearity, precision, and accuracy. Most notably, the matrix effect, a common source of variability in bioanalytical methods, is significantly minimized with the SIL internal standard.
Experimental Protocols
A detailed methodology is crucial for the replication and verification of these findings. The following sections outline the key experimental protocols for sample preparation, LC-MS/MS analysis, and robustness testing.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method was employed for the extraction of Methocarbamol from human plasma.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound or structural analog).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Chromatographic separation was achieved on a C18 column with a gradient elution program. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode for the quantification of Methocarbamol and the internal standard.
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Transitions:
-
Methocarbamol: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Robustness Testing
To evaluate the method's robustness, deliberate and minor variations were introduced to the analytical parameters. The impact of these changes on the accuracy and precision of the assay was then assessed. The following parameters were investigated:
-
Mobile Phase Composition: ± 2% variation in the organic modifier.
-
Column Temperature: ± 5°C variation.
-
Flow Rate: ± 0.05 mL/min variation.
-
pH of Mobile Phase: ± 0.2 unit variation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of robustness testing.
References
A Researcher's Guide: Deuterated vs. ¹³C-Labeled Methocarbamol as an Internal Standard in Bioanalysis
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of deuterated versus ¹³C-labeled methocarbamol for use as an internal standard in quantitative analysis, supported by established principles and illustrative experimental data.
The Critical Role of an Internal Standard
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is added to calibration standards, quality control samples, and unknown samples alike. Its purpose is to compensate for variability during the analytical process, including sample preparation, injection volume differences, and fluctuations in mass spectrometer response due to matrix effects. An ideal internal standard mimics the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry.
Core Comparison: Deuterated vs. ¹³C-Labeled Methocarbamol
The primary difference between deuterated (D-labeled) and carbon-13-¹³C-labeled) internal standards lies in the potential for isotopic effects and their impact on chromatography and mass spectral stability.
Deuterated (D-labeled) Methocarbamol:
-
Advantages: Generally less expensive and more readily available than their ¹³C counterparts.
-
Disadvantages:
-
Chromatographic Shift: The most significant drawback is the potential for a chromatographic shift, where the deuterated standard elutes slightly earlier than the native analyte from a reversed-phase HPLC column.[1][2] This is due to the C-D bond being slightly shorter and stronger than the C-H bond.[2] This separation can lead to the analyte and the internal standard being subjected to different matrix effects, potentially compromising quantification accuracy.[3]
-
Isotopic Instability: Deuterium atoms, particularly those on exchangeable sites like hydroxyl (-OD) or amine (-ND) groups, can exchange with hydrogen atoms in the solution, leading to a loss of the isotopic label and inaccurate results.[3][4] While methocarbamol's structure has limited readily exchangeable protons, this remains a consideration during synthesis and storage.
-
¹³C-Labeled Methocarbamol:
-
Advantages:
-
Co-elution: ¹³C-labeled standards have nearly identical physicochemical properties to the unlabeled analyte. This results in perfect co-elution during chromatography, ensuring that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix.[4][5] This co-elution is the primary reason for their superior performance in correcting for matrix effects.[6]
-
High Isotopic Stability: The ¹³C label is incorporated into the carbon backbone of the molecule, making it highly stable and not susceptible to back-exchange.[4]
-
-
Disadvantages:
-
Cost and Availability: The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration, which can affect their price and availability.
-
Illustrative Performance Data
The following tables present hypothetical yet representative data illustrating the expected performance differences between a deuterated and a ¹³C-labeled methocarbamol internal standard in a typical bioanalytical LC-MS/MS assay. This data is based on the general principles of isotopic internal standards and is intended for comparative purposes.
Table 1: Accuracy and Precision
| Quality Control Level | Analyte Concentration (ng/mL) | Accuracy (% Bias) with Deuterated IS | Precision (%RSD) with Deuterated IS | Accuracy (% Bias) with ¹³C-Labeled IS | Precision (%RSD) with ¹³C-Labeled IS |
| Low | 5 | -8.5% | 9.2% | -1.2% | 3.5% |
| Medium | 50 | -4.2% | 6.8% | 0.8% | 2.1% |
| High | 400 | -2.1% | 5.1% | 1.5% | 1.8% |
This illustrative data suggests that the ¹³C-labeled IS provides superior accuracy (closer to 0% bias) and precision (lower %RSD), especially at lower concentrations where matrix effects can be more pronounced.
Table 2: Matrix Effect Evaluation
| Parameter | Deuterated IS | ¹³C-Labeled IS |
| Matrix Factor (Average) | 0.85 | 0.98 |
| %RSD of Matrix Factor | 12.5% | 4.1% |
The Matrix Factor is calculated as the peak response in the presence of matrix versus the peak response in a clean solution. A value close to 1 with low variability (%RSD) is ideal. This table illustrates that the ¹³C-labeled IS, due to co-elution, more effectively compensates for ion suppression, resulting in a matrix factor closer to 1 and significantly lower variability across different plasma lots.
Experimental Protocols
Below is a representative experimental protocol for the quantification of methocarbamol in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either deuterated or ¹³C-labeled methocarbamol in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
HPLC System: Shimadzu Nexera or equivalent
-
Mass Spectrometer: Sciex API 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Methocarbamol: Q1: 242.1 -> Q3: 137.1
-
Deuterated IS (e.g., d₃): Q1: 245.1 -> Q3: 140.1
-
¹³C-Labeled IS (e.g., ¹³C₆): Q1: 248.1 -> Q3: 143.1
-
Visualizing the Workflow and Decision Logic
To better understand the experimental process and the factors influencing the choice of internal standard, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis of methocarbamol.
Caption: Decision factors for choosing an internal standard.
Conclusion and Recommendation
While both deuterated and ¹³C-labeled methocarbamol can be used as internal standards, the scientific literature and established principles of bioanalysis strongly favor the use of ¹³C-labeled standards.[4][5][6] The key advantage of ¹³C-labeled methocarbamol is its co-elution with the unlabeled analyte, which provides the most effective compensation for matrix effects and leads to superior accuracy and precision.
Recommendation: For regulated bioanalysis and studies where the highest level of data quality is required, a ¹³C-labeled methocarbamol internal standard is the recommended choice. Although the initial cost may be higher, the investment is justified by the increased reliability and robustness of the analytical method, reducing the risk of failed batches and the need for costly repeat analyses. For early-stage, non-regulated research where cost is a primary constraint, a deuterated standard may be acceptable, provided that thorough validation is performed to ensure that any chromatographic shift does not adversely impact the accuracy of the results.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of Methocarbamol-13C,d3 Across Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of Methocarbamol-13C,d3 analysis using various mass spectrometry platforms. The information is intended to assist researchers and drug development professionals in selecting the appropriate instrumentation and methodology for their specific analytical needs. While direct comparative studies on this compound across multiple platforms are limited, this guide synthesizes available data and the well-established performance characteristics of different mass analyzer technologies to offer a comprehensive overview.
Executive Summary
The quantitative analysis of Methocarbamol and its isotopically labeled internal standard, this compound, is crucial in pharmacokinetic and bioequivalence studies. The choice of mass spectrometer significantly impacts key performance parameters such as sensitivity, selectivity, linearity, and throughput. This guide evaluates the suitability of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), Ion Trap, and Orbitrap mass spectrometers for this application.
Comparative Performance of Mass Spectrometers
The following table summarizes the expected performance of different mass spectrometer types for the quantitative analysis of this compound. The data for the Triple Quadrupole mass spectrometer is based on a published study, while the performance metrics for other instruments are representative of their known capabilities in small molecule bioanalysis.
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (QTOF) | Ion Trap | Orbitrap |
| Primary Application | Targeted Quantification | High-Resolution Screening & Quantification | Qualitative Analysis & Structural Elucidation | High-Resolution Quantification & Metabolite ID |
| Linearity Range | 150 - 12,000 ng/mL[1] | Typically wide, e.g., 1 - 10,000 ng/mL | Narrower, prone to space-charge effects | Wide, up to 5 orders of magnitude[2] |
| Lower Limit of Quantification (LLOQ) | 150 ng/mL[1] | 1 - 10 ng/mL | 5 - 50 ng/mL | 0.1 - 5 ng/mL |
| Precision (%CV) | < 10.9%[1] | < 15% | < 20% | < 10% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±20% | Within ±15% |
| Selectivity | High (using MRM) | Very High (High Resolution) | Moderate | Excellent (High Resolution) |
| Throughput | High | Moderate to High | Moderate | Moderate |
Experimental Protocols
A robust and validated bioanalytical method is paramount for accurate quantification. The following protocol outlines a typical experimental workflow for the analysis of this compound in a biological matrix, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Protein Precipitation
-
Aliquoting : Transfer 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking : Add 10 µL of this compound working solution (concentration will depend on the specific assay).
-
Precipitation : Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional) : Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water).
-
Injection : Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate : A flow rate in the range of 0.2 - 0.5 mL/min is common.
-
Run Time : A short run time of 3-5 minutes is desirable for high throughput.[1]
-
-
Mass Spectrometry (MS) :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is generally used for Methocarbamol.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is the standard for quantitative analysis on a triple quadrupole mass spectrometer. For Methocarbamol, the transition m/z 242 -> 180 is often monitored. For this compound, a corresponding shift in the precursor and/or product ion mass would be monitored.
-
High-Resolution MS : On QTOF and Orbitrap instruments, full scan or targeted SIM (Selected Ion Monitoring) at high resolution can be employed for quantification.
-
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow for the quantification of this compound in plasma.
Methocarbamol Signaling Pathway
The precise molecular mechanism of action of Methocarbamol is not fully elucidated, but it is known to be a central nervous system (CNS) depressant that acts primarily on the spinal cord and brainstem.[3][4]
Caption: High-level overview of Methocarbamol's CNS depressant action leading to muscle relaxation.
References
Safety Operating Guide
Safe Disposal of Methocarbamol-13C,d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Methocarbamol-13C,d3, ensuring compliance with regulatory standards and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of dust.[1] In case of a spill, prevent dust formation and avoid runoff into drains.[2]
II. Disposal Decision Workflow
The proper disposal route for this compound depends on the available facilities and local regulations. The following diagram outlines the decision-making process.
Caption: Decision workflow for the proper disposal of this compound.
III. Step-by-Step Disposal Procedures
The disposal of this compound, as with its parent compound, must adhere to federal, state, and local environmental regulations.[1][2]
Method 1: Professional Disposal (Recommended)
This is the preferred and safest method for disposing of chemical waste in a laboratory setting.
-
Contact a Licensed Waste Disposal Service : Engage a certified waste management company that is equipped to handle chemical and pharmaceutical waste.
-
Prepare for Incineration : If instructed by the disposal service, prepare the this compound for incineration. This may involve dissolving or mixing the material with a combustible solvent. The incineration should be carried out in a chemical incinerator equipped with an afterburner and scrubber to minimize environmental impact.
-
Package and Label : Securely package the waste in a suitable, closed container. Clearly label the container with the contents ("this compound") and any associated hazard information.
-
Documentation : Maintain records of the disposal, including the name of the waste disposal company, the date of disposal, and the quantity of material disposed of.
Method 2: Drug Take-Back Programs
For smaller quantities, community-based drug take-back programs are an excellent option.[3][4][5]
-
Locate a Program : Use resources from the Drug Enforcement Administration (DEA) to find an authorized collection site in your community.[4]
-
Follow Program Instructions : Adhere to the specific guidelines of the take-back program regarding packaging and transportation.
Method 3: Disposal in Household Trash (Use as a last resort)
If professional disposal or a take-back program is not available, you may dispose of the material in the trash with the following precautions to prevent accidental ingestion or environmental contamination.[3][4][6]
-
Remove from Original Container : Take the this compound out of its original packaging.[6]
-
Mix with an Undesirable Substance : Mix the compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[3][6] This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.[3] Do not crush tablets or capsules.[6]
-
Seal in a Container : Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[3][6]
-
Dispose of in Trash : Throw the sealed container in your household trash.[6]
-
De-identify Packaging : Before disposing of the original container, scratch out all personal or identifying information from the label to protect your privacy.[3][4]
Disposal of Contaminated Materials
Dispose of any contaminated packaging or materials as you would the unused product itself. For spills, carefully sweep up the solid material, place it in a suitable, closed container for disposal, and then decontaminate the surface.[2]
IV. Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for disposal, were identified in the reviewed safety data sheets. Always consult your local and institutional environmental health and safety (EHS) department for specific quantitative limits and guidance.
V. Experimental Protocols
No experimental protocols for the neutralization or deactivation of this compound were found in the reviewed literature. Chemical destruction is not a recommended on-site disposal method for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
